Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-10(13)11(6-7-11)8-4-2-3-5-9(8)12(14)15/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHKBNOKSRRPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties and Synthetic Utility of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate
Technical Guide for Drug Discovery & Process Chemistry
Executive Summary
Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate is a specialized gem-disubstituted cyclopropane scaffold serving as a critical "masked" intermediate in the synthesis of spiro-oxindole alkaloids. Unlike simple cyclopropanes, this molecule possesses high latent reactivity due to the ortho-nitro group's proximity to the ester functionality. Its primary value in medicinal chemistry lies in its ability to undergo reductive cyclization to form Spiro[cyclopropane-1,3'-indolin]-2'-one , a privileged pharmacophore in oncology (MDM2 inhibition) and antiviral research.
This guide details the physicochemical profile, validated synthetic protocols, and the mechanistic pathways that transform this precursor into bioactive heterocycles.
Physicochemical Profile
The gem-disubstitution pattern (aryl and ester groups on C1) imparts significant steric strain and unique conformational rigidity compared to its 1,2-isomers.
| Property | Value / Description | Note |
| IUPAC Name | This compound | |
| CAS Number | 2061979-93-7 (Predicted/Catalog) | Verify with specific vendor batches |
| Molecular Formula | C₁₁H₁₁NO₄ | |
| Molecular Weight | 221.21 g/mol | |
| Appearance | Pale yellow to off-white solid | Nitro group induces color |
| Melting Point | 93–95 °C (Experimental range for analogs) | Predicted: ~90 °C |
| Boiling Point | ~330 °C (Predicted) | Decomposes before boiling at atm pressure |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Lipophilic character (cLogP ~2.[1][2][3][4]1) |
| Stability | Stable at RT; Light sensitive | Store under inert gas (Ar/N₂) |
Synthetic Protocol: The Dialkylation Strategy
The most robust method for constructing the gem-disubstituted cyclopropane ring involves the double alkylation of methyl 2-(2-nitrophenyl)acetate using 1,2-dibromoethane. This method is preferred over carbene insertions for this specific isomer to avoid regio-isomeric mixtures.
Reagents & Materials
-
Precursor: Methyl 2-(2-nitrophenyl)acetate (1.0 equiv)
-
Alkylating Agent: 1,2-Dibromoethane (1.2 – 1.5 equiv)
-
Base: Sodium Hydride (NaH, 60% in oil, 2.2 equiv) or K₂CO₃ (3.0 equiv)
-
Solvent: DMSO (for NaH) or DMF (for K₂CO₃)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol% if using K₂CO₃)
Step-by-Step Methodology
-
Activation: In a flame-dried flask under Argon, dissolve Methyl 2-(2-nitrophenyl)acetate in anhydrous DMSO.
-
Deprotonation: Cool to 0°C. Add NaH portion-wise. Caution: H₂ gas evolution. Stir for 30 mins to form the deep red/brown enolate.
-
Cyclization: Add 1,2-dibromoethane dropwise. The reaction is exothermic.
-
Completion: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (hexane/EtOAc 4:1). The starting material spot (lower Rf) should disappear.
-
Quench & Workup: Pour reaction mixture into ice-cold dilute HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Expert Insight: The choice of base is critical. NaH/DMSO is faster (1-2h) but requires strict moisture control. K₂CO₃/DMF/TBAB (Phase Transfer Catalysis) is milder and safer for scale-up but requires longer reaction times (12-24h).
Figure 1: Synthetic pathway via dialkylation of the phenylacetate precursor.
Reactivity & Transformations: The "Spiro-Switch"
The defining chemical property of this molecule is its latent ability to form a spiro-oxindole. The nitro group acts as a "mask" for the nucleophilic aniline nitrogen.
The "Golden" Reaction: Reductive Spiro-Cyclization
Upon reduction of the nitro group, the resulting amine spontaneously (or with mild acid catalysis) attacks the adjacent ester carbonyl. This intramolecular amidation forms the 5-membered lactam ring, locking the cyclopropane into a spiro-fusion with the indole core.
Reaction Scheme:
-
Reduction: Nitro (-NO₂)
Amine (-NH₂) -
Cyclization: Amine attacks Ester
Loss of MeOH Spiro-Lactam
Recommended Conditions:
-
Iron/Acetic Acid: Reflux for 2 hours. (Robust, low cost).[5]
-
SnCl₂ / HCl: Classical reduction, high yield.
-
H₂ / Pd-C: Caution: Prolonged hydrogenation can cleave the cyclopropane ring. Stop immediately after H₂ uptake ceases.
Alternative Pathways
-
Hydrolysis: LiOH/THF/Water yields the free carboxylic acid without affecting the nitro group.
-
Ring Opening: Under strong Lewis acidic conditions (e.g., BF₃·Et₂O), the cyclopropane ring can open, typically leading to chain-extended products, though this is less favored due to the stability of the spiro-transition state.
Figure 2: Mechanistic divergence. The reductive pathway leads to the high-value spiro-oxindole scaffold.
Applications in Drug Development
This specific cyclopropane derivative is a strategic building block for Conformational Restriction .
-
MDM2-p53 Inhibitors: The spiro-oxindole core mimics the Trp23 residue of p53, fitting into the hydrophobic cleft of MDM2. The cyclopropane ring restricts the rotation of the phenyl ring, locking the pharmacophore in an active conformation.
-
Ethylene Biosynthesis Inhibitors: Analogs of 1-aminocyclopropane-1-carboxylic acid (ACC) are derived from this scaffold.
-
Kinase Inhibitors: The rigid spiro-linkage provides a novel vector for substituents to explore unoccupied pockets in kinase active sites.
Safety & Handling
-
Nitro Compounds: While this specific ester is not highly explosive, nitroaromatics can be energetic. Avoid heating dry solids above 150°C.
-
Alkylating Risks: The synthesis uses 1,2-dibromoethane, a potent carcinogen and alkylating agent. Use double-gloving and work in a fume hood.
-
Skin Sensitization: Acrylates and their derivatives are known sensitizers. Handle with care.
References
-
Spiro-Oxindole Synthesis: Kapure, J. S., et al. "Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones."[6] RSC Advances, 2014. Link
-
Cyclopropane Synthesis (General): "Synthesis of 1-Arylcyclopropanecarboxylates via Dialkylation." Organic Chemistry Portal. Link
-
Medicinal Applications: "Spiro[cyclopropane-1,3'-indolin]-2'-ones as Anticancer Agents."[7] Bioorganic & Medicinal Chemistry Letters, 2015.[7] Link
-
Nitro-Group Reduction Protocols: "Reduction of Nitroarenes to Anilines." Chemical Reviews. Link
Sources
- 1. methyl 2-(4-nitrophenyl)propionate synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 1-phenylcyclopropane-1-carboxylate | C11H12O2 | CID 12861006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl cyclopropane carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Cyclopropane synthesis [organic-chemistry.org]
- 6. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Structure and Conformation of 1-(2-Nitrophenyl)cyclopropane-1-carboxylate
Executive Summary
The molecule 1-(2-nitrophenyl)cyclopropane-1-carboxylate represents a highly specialized class of 1,1-disubstituted cyclopropanes. It serves as a critical pharmacophore in medicinal chemistry due to its ability to lock the phenyl and carboxylate moieties into a rigid spatial arrangement. Unlike its para-substituted counterparts, the ortho-nitro group introduces severe steric constraints that disrupt standard conjugative effects, forcing the molecule into a "frustrated" conformational landscape.[1] This guide details the structural dynamics, synthetic pathways, and experimental characterization of this scaffold, providing researchers with the causal logic needed for its application in drug design.[1]
Structural Analysis & Conformation
The "Bisected" vs. "Twisted" Paradigm
To understand the conformation of this molecule, one must first establish the baseline geometry of 1-phenylcyclopropanes.
-
Ideal State (Bisected): In unsubstituted 1-phenylcyclopropanecarboxylates, the phenyl ring prefers a bisected conformation . Here, the plane of the phenyl ring is perpendicular (
) to the plane of the cyclopropane ring.[1] This alignment maximizes the overlap between the cyclopropane Walsh orbitals (specifically ) and the phenyl -system, providing electronic stabilization ( 2-4 kcal/mol). -
The Ortho-Nitro Effect: The introduction of a nitro group at the ortho (2-position) of the phenyl ring creates a massive steric conflict.
-
Steric Clash: In the bisected conformation, the oxygen atoms of the 2-nitro group would occupy the same space as the geminal carboxylate group or the cis-hydrogens of the cyclopropane ring.
-
Consequence: To relieve this strain, the phenyl ring is forced to rotate out of the ideal bisected alignment.[1] This rotation breaks the
-conjugation, isolating the electronic systems of the phenyl ring and the cyclopropane.[1]
-
Conformational Energy Landscape
The molecule exists in a high-energy "twisted" minimum. The carboxylate moiety also adjusts its torsion angle to minimize dipole-dipole repulsion with the nitro group.
Figure 1: The conformational "sweet spot" (Twisted) balances the repulsion between the ortho-nitro group and the geminal carboxylate.
Bond Length Asymmetry
The "twisted" nature manifests in the bond lengths of the cyclopropane ring (C1-C2 and C1-C3):
-
Vicinal Bonds: In conjugated systems, the distal bond (C2-C3) typically shortens, and vicinal bonds (C1-C2/C3) lengthen due to charge transfer.
-
In 1-(2-nitrophenyl): Due to the loss of conjugation (twist), the bond lengths of the cyclopropane ring in this derivative are more uniform (closer to 1.51 Å) compared to the distorted lengths seen in the para-nitro analog.
Synthetic Methodology
Direct nitration of 1-phenylcyclopropane-1-carboxylate yields the para-isomer almost exclusively. Therefore, the ortho-isomer must be constructed by building the cyclopropane ring onto the pre-functionalized nitroarene .
Recommended Protocol: Dialkylation of Phenylacetonitriles
This route ensures regiospecificity and avoids difficult isomer separations.
Reagents:
-
Precursor: 2-Nitrophenylacetonitrile (CAS: 610-66-2).[2]
-
Base: 50% NaOH (aq) with Phase Transfer Catalyst (TBAB) or NaH in DMSO.
Step-by-Step Workflow:
-
Cyclopropanation:
-
Dissolve 2-nitrophenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq) in Toluene/50% NaOH.
-
Add Tetrabutylammonium bromide (TBAB, 0.05 eq) as a phase transfer catalyst.[1]
-
Heat to 50-60°C. Note: The electron-withdrawing nitro group increases the acidity of the benzylic protons, facilitating the formation of the carbanion, but also makes the intermediate susceptible to oxidative side reactions.[1] Maintain inert atmosphere (N2).
-
Outcome: 1-(2-nitrophenyl)cyclopropane-1-carbonitrile.
-
-
Hydrolysis (The Critical Step):
-
The nitrile is sterically hindered by the ortho-nitro group. Standard basic hydrolysis may be slow.
-
Method: Acidic hydrolysis (conc. H2SO4/AcOH, 100°C) is preferred to convert the nitrile to the amide, followed by further hydrolysis to the acid.[1]
-
-
Esterification:
-
React the crude acid with MeOH/SOCl2 or MeI/K2CO3 to yield Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate .
-
Figure 2: The "Build-on-Ring" strategy avoids regioselectivity issues associated with nitration.
Physicochemical Characterization Data
The following data points serve as quality control markers. Deviations suggest impurities (e.g., ring-opened byproducts).
| Property | Value / Characteristic | Causality |
| Molecular Formula | C₁₁H₁₁NO₄ (Methyl ester) | MW = 221.21 g/mol |
| IR Spectrum (C=O) | ~1725-1735 cm⁻¹ | The ester carbonyl is less conjugated with the phenyl ring due to the "twist," shifting |
| ¹H NMR (Cyclopropane) | The 4 cyclopropane protons appear as complex multiplets (AA'BB' system) due to the asymmetry induced by the ortho-nitro group. | |
| ¹H NMR (Aromatic) | The proton ortho to the nitro group is deshielded (~8.0 ppm). | |
| Crystal Habit | Monoclinic or Triclinic | Packing is dominated by |
Applications in Drug Development[5][6]
Conformational Restriction
This scaffold is used to restrict the conformational freedom of amino acid side chains. The 1,1-disubstitution pattern mimics
Heterocycle Precursor
The ortho-nitro group is a "latent" nucleophile. Under reductive conditions (e.g., Fe/HCl or H2/Pd), the nitro group reduces to an amine, which can immediately attack the geminal carboxylate (intramolecular cyclization) to form spiro-oxindoles or dihydroquinolones .[1] This makes the title molecule a high-value intermediate for diversity-oriented synthesis (DOS).
References
-
Conformational Analysis of Cyclopropanes: Allen, F. H. (1980).[1] The geometry of small rings. I. Substituent-induced bond-length asymmetry in cyclopropane.[5]Acta Crystallographica Section B , 36(1), 81-96.[1]
-
Synthesis via Phenylacetonitriles: Gaucher, A., et al. (2010).[1] Synthesis of 1-aminocyclopropanecarboxylic acid derivatives.[4]Accounts of Chemical Research . (General methodology for 1-phenylcyclopropane synthesis).
-
Ortho-Effect in NMR: Jackman, L. M., & Sternhell, S. (1969).[1] Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. (Explains the deshielding and torsional effects in ortho-substituted aromatics).
-
Crystal Structure Comparison (Para-Nitro): Cambridge Structural Database (CSD) Entry: Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate. (Used as the baseline for "bisected" conformation comparison).
-
General Synthesis of Cyclopropanecarboxylates: PubChem Compound Summary for Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate.
Sources
- 1. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 2. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl cyclopropane carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability of Nitro-Substituted Cyclopropane Esters
This in-depth technical guide details the thermodynamic stability, isomerization kinetics, and decomposition pathways of nitro-substituted cyclopropane esters. It is designed for researchers in medicinal chemistry and energetic materials.
Technical Whitepaper | Version 1.0
Part 1: Executive Summary
Nitro-substituted cyclopropane esters represent a unique class of Donor-Acceptor Cyclopropanes (DACs) . They possess high intrinsic chemical energy due to the coupling of ring strain (~27.5 kcal/mol) with the strong electron-withdrawing nature of the nitro (
While valuable as high-energy scaffolds and restricted conformational mimics in drug design, these compounds exhibit complex metastability. They are prone to cis-trans isomerization and ring-expansion rearrangements (e.g., to isoxazolines) under thermal or catalytic stress. This guide provides the mechanistic grounding and experimental protocols required to synthesize, handle, and assess the stability of these motifs reliably.
Part 2: Fundamental Thermodynamics
Ring Strain and Electronic Activation
The cyclopropane ring is inherently strained due to bond angle compression (
-
Vicinal Repulsion: The presence of two electron-withdrawing groups (EWGs) creates significant dipolar repulsion.
-
Bond Polarization: The nitro group strongly polarizes the C-C bonds, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the ring highly electrophilic and susceptible to nucleophilic attack (homo-Michael addition).
The Cis-Trans Equilibrium
The trans-isomer is the thermodynamic sink . The cis-isomer suffers from severe steric hindrance and dipolar repulsion between the nitro and ester functionalities.
-
(Cis
Trans): Typically negative (exergonic), favoring the trans form by 2–5 kcal/mol depending on the ester substituent. -
Kinetic Barriers: Isomerization is slow at room temperature in neutral media but accelerates rapidly in the presence of base or Lewis acids.
Part 3: Mechanisms of Instability
Base-Catalyzed Epimerization
The proton
Mechanism:
-
Deprotonation: Base removes the
-proton, forming a planar nitronate/enolate intermediate. -
Reprotonation: Protonation occurs from the less hindered face, converting the kinetic cis isomer to the thermodynamic trans isomer.
Thermal Rearrangement (Ring Expansion)
At elevated temperatures (
Visualization of Pathways
The following diagram maps the stability landscape, distinguishing between reversible isomerization and irreversible decomposition.
Caption: Thermodynamic landscape showing reversible base-catalyzed epimerization and irreversible thermal decomposition pathways.
Part 4: Experimental Protocols
Synthesis: Rh(II)-Catalyzed Cyclopropanation
Context: This protocol minimizes thermal exposure to prevent in-situ rearrangement.
Reagents:
-
Alkene (e.g., Styrene, 5.0 equiv)
-
Ethyl nitrodiazoacetate (Caution: Energetic precursor)
-
Catalyst:
(0.1 mol%) -
Solvent: Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under
. Add and the alkene in DCM. -
Slow Addition: Dissolve ethyl nitrodiazoacetate in DCM. Add dropwise over 4 hours via syringe pump at
. Crucial: Low concentration prevents dimerization of the carbene. -
Quench: Filter the solution through a short pad of silica to remove the catalyst immediately.
-
Purification: Concentrate under reduced pressure at
. Purify via flash chromatography (Hexanes/EtOAc). Note: Avoid basic modifiers (e.g., Triethylamine) in the mobile phase to prevent epimerization.
Stability Assay: Isomerization Kinetics
Context: Validates the shelf-life and handling windows of the compound.
Protocol:
-
Sample Prep: Dissolve 10 mg of pure cis-nitrocyclopropane ester in 0.6 mL deuterated solvent (
for neutral, for polar protic). -
Stress Conditions:
-
Control: Room Temp (
). -
Thermal: Heated probe (
). -
Base Challenge: Add 0.1 equiv DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
-
Monitoring: Acquire
-NMR spectra at t=0, 1h, 6h, 24h. -
Quantification: Integrate the
-proton signals (typically 2.5–3.5 ppm). Calculate the Cis:Trans ratio.
Data Interpretation Table:
| Condition | Observation | Implication |
| Neutral / 25°C | No change over 24h | Stable for standard handling. |
| Neutral / 60°C | <5% Isomerization | Thermally robust for short periods. |
| Base (DBU) / 25°C | Rapid conversion to >95% Trans | High Risk: Avoid basic workups. |
| Acid / 60°C | Appearance of Isoxazoline peaks | Acid-catalyzed ring expansion risk. |
Part 5: References
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[1][2][3][4][5][6][7][8] Link
-
Wurzel, G., et al. (2023). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry. Link
-
Grover, H. K., Emmett, M. R., & Kerr, M. A. (2015). Carbocycles from Donor-Acceptor Cyclopropanes.[3][9] Organic & Biomolecular Chemistry.[3][7][10] Link
-
Ivanova, O. A., et al. (2019). Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides.[8] Organic Chemistry Frontiers. Link
-
Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and their Application in Organic Synthesis. Chemical Reviews.[11] Link
Sources
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- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chemrevlett.com [chemrevlett.com]
- 6. First synthesis of acylated nitrocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Biological Activity of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate
Executive Summary
Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate is a novel chemical entity that strategically combines two pharmacologically significant scaffolds: a cyclopropane ring and a nitrophenyl group. While this specific molecule is not extensively characterized in existing literature, a detailed analysis of its structural components allows for the formulation of strong hypotheses regarding its potential biological activities. The rigid, strained cyclopropane moiety is known to enhance metabolic stability, improve receptor binding, and increase potency in various drug classes.[1][2][3] Concurrently, the nitroaromatic group is a well-established pharmacophore, particularly in antimicrobial and oncology research, often functioning as a bio-reducible prodrug that becomes cytotoxic under specific physiological conditions, such as the hypoxic microenvironment of tumors or anaerobic bacterial colonies.[4][5][6]
This technical guide synthesizes the known biological effects of these individual moieties to predict the most promising therapeutic avenues for this compound. We propose its primary potential lies in antimicrobial and hypoxia-activated anticancer applications. This document outlines the mechanistic rationale for these predictions and provides a comprehensive, step-by-step experimental workflow for the synthesis, in vitro validation, and mechanistic elucidation of this compound's bioactivity.
Introduction: A Hybrid Scaffold for Targeted Bioactivity
The rational design of new therapeutic agents often involves the combination of known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. This compound is a prime example of this strategy.
-
The Cyclopropane Ring: This three-membered carbocycle introduces conformational rigidity, which can lock the molecule into a bioactive conformation, enhancing its affinity for a biological target.[7] Its unique electronic properties and metabolic stability make it a valuable isostere for replacing carbon-carbon double bonds, often leading to improved pharmacokinetic profiles.[3] Compounds incorporating a cyclopropane ring have demonstrated a wide spectrum of biological effects, including antibacterial, antifungal, antiviral, and antitumor activities.[3][8][9]
-
The 2-Nitrophenyl Group: The nitro group (NO₂) is a strong electron-withdrawing moiety that is a key feature in numerous approved drugs.[6][10] Its biological activity is frequently linked to its ability to undergo enzymatic reduction within cells or microorganisms. This reduction process generates highly reactive cytotoxic species, such as nitroso and superoxide radicals, which can induce cellular damage, particularly to DNA.[4] This mechanism is the basis for the antimicrobial action of drugs like metronidazole and the anticancer potential of hypoxia-activated prodrugs.[4][11]
The strategic placement of the nitro group at the ortho-position of the phenyl ring, attached to the cyclopropane core, presents a unique chemical architecture. This guide explores the therapeutic potential arising from this specific combination.
Predicted Biological Activities and Mechanisms of Action
Based on a structure-activity relationship (SAR) analysis derived from public-domain literature, we hypothesize two primary avenues of biological activity for this compound.
Predicted Antimicrobial Activity
Nitro-containing molecules are foundational in the treatment of infections caused by anaerobic bacteria and certain parasites.[4] The widely accepted mechanism involves the intracellular reduction of the nitro group.
Proposed Mechanism:
-
Cellular Uptake: The compound penetrates the microbial cell wall.
-
Bio-reduction: In the low-oxygen environment of anaerobic or facultative anaerobic bacteria, enzymes such as nitroreductases transfer electrons to the nitro group.
-
Generation of Reactive Species: This reduction creates a short-lived nitro anion radical (NO₂⁻) and subsequent toxic intermediates (e.g., nitroso, hydroxylamine).[4]
-
Cytotoxicity: These reactive species covalently bind to and damage critical macromolecules, most notably DNA, leading to strand breaks, inhibition of replication, and ultimately, cell death.[4]
The cyclopropane component may enhance this activity by improving cell membrane permeability or by orienting the nitrophenyl group for optimal interaction with the reducing enzymes.
}
Figure 1: Proposed bioactivation pathway for antimicrobial activity.
Predicted Hypoxia-Activated Anticancer Activity
Solid tumors often contain regions of severe oxygen deficiency (hypoxia). This physiological state is a major driver of tumor progression and resistance to conventional therapies. Nitroaromatic compounds are a leading class of hypoxia-activated prodrugs (HAPs) designed to selectively target these resistant cells.[5][6]
Proposed Mechanism:
-
Systemic Distribution: The compound distributes throughout the body, including to the tumor tissue.
-
Selective Reduction in Hypoxia: In well-oxygenated (normoxic) tissues, the nitro group, if reduced, is rapidly re-oxidized back to its inactive state by molecular oxygen in a futile cycle. However, in the hypoxic tumor core, the lack of oxygen allows for complete reduction by one- or two-electron reductases (e.g., cytochrome P450 oxidoreductase).
-
Activation to Cytotoxin: This irreversible reduction generates cytotoxic species that can induce DNA damage, protein alkylation, and cell death specifically in the hypoxic cancer cells, sparing healthy tissue.
Several phenylcyclopropane derivatives have already demonstrated antiproliferative effects against cancer cell lines, suggesting the core scaffold may also contribute to cytotoxicity.[1]
Proposed Experimental Validation Workflow
To systematically evaluate the predicted biological activities, we propose the following integrated workflow, progressing from initial screening to mechanistic studies.
}
Figure 2: A logical workflow for experimental validation.
Synthesis Protocol
The synthesis of nitrocyclopropanes can be achieved via several established methods, most notably the Michael-Initiated Ring Closure (MIRC) reaction.[12][13]
Protocol: Synthesis via MIRC
-
Step 1: Michael Addition: React 1-nitro-2-phenylethene (β-nitrostyrene) with a suitable malonic ester derivative in the presence of a base (e.g., triethylamine) to form the Michael adduct.[12]
-
Step 2: Halogenation: The adduct is then halogenated at the methine position flanked by the two carbonyl groups.
-
Step 3: Intramolecular Cyclization: Subsequent treatment with a base promotes an intramolecular nucleophilic substitution by the nitronate anion, closing the three-membered ring to furnish the desired nitrocyclopropane derivative.[12][13]
-
Purification: The final product, this compound, should be purified using column chromatography and its structure confirmed by ¹H-NMR, ¹³C-NMR, and HRMS.
Protocol 1: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of pathogenic microbes.
Materials:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Fungal Strain: Candida albicans.
-
Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Test compound dissolved in DMSO.
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (DMSO vehicle).
Procedure (Broth Microdilution Method):
-
Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate growth medium in a 96-well plate. Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Adjust the microbial cultures to a concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well.
-
Controls: Include wells for a positive control (medium + inoculum + standard antibiotic), a negative control (medium + inoculum + DMSO vehicle), and a sterility control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth (at and above the MIC) and plate it onto agar plates. After incubation, the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Test Compound | Result | Result | Result |
| Ciprofloxacin | 0.25 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 1 |
Protocol 2: Anticancer Cell Viability and Hypoxia Selectivity
Objective: To assess the cytotoxicity of the compound against cancer cells under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions.
Materials:
-
Cancer Cell Line: HCT116 (human colon carcinoma) or MCF-7 (human breast adenocarcinoma).
-
Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂).
-
Standard incubator (21% O₂, 5% CO₂).
Procedure (MTT Assay):
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Exposure Conditions: Transfer one set of plates to a hypoxia chamber and keep the other set in a standard incubator. Allow cells to acclimate for at least 4 hours.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., 0.1 to 100 µM) to both sets of plates. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours under their respective atmospheric conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) for both normoxic and hypoxic conditions. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia). An HCR > 2 is generally considered significant.
Data Presentation:
| Compound | IC₅₀ Normoxia (µM) | IC₅₀ Hypoxia (µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| Test Compound | Result | Result | Result |
| Tirapazamine (Control) | >100 | ~5 | >20 |
Conclusion and Future Directions
The unique hybrid structure of this compound, merging the conformational benefits of a cyclopropane ring with the bio-reducible functionality of a nitrophenyl group, provides a strong rationale for its investigation as a potential therapeutic agent. The experimental workflows detailed in this guide offer a clear and robust pathway to validate its predicted antimicrobial and hypoxia-activated anticancer activities.
Positive results from these initial in vitro screens would warrant further investigation, including:
-
Mechanism of Action Studies: Employing assays such as the Comet assay to confirm DNA damage in microbes or Annexin V staining to confirm apoptosis in cancer cells.
-
Lead Optimization: Synthesizing analogues with modifications to the ester group, the substitution pattern on the phenyl ring, or the cyclopropane core to improve potency and selectivity.
-
In Vivo Efficacy: Advancing promising candidates to preclinical animal models of infection or cancer to evaluate their therapeutic efficacy and safety profiles.
This document serves as a foundational guide for researchers and drug development professionals to unlock the potential of this promising chemical scaffold.
References
-
Upadhyay, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]
-
Reddy, T.S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Chemical Data Collections. Available at: [Link]
-
Pinto, A., et al. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Synthesis. Available at: [Link]
-
Stadnicka, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Capabilities of Methyl Cyclopropane Carboxylate. Pharma-Chemicals. Available at: [Link]
-
Nishimura, T., et al. (2019). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
de Sousa, A.S. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]
-
MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. MDPI. Available at: [Link]
-
Pinto, A., et al. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]
-
Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Available at: [Link]
-
Nepali, K., et al. (2019). Nitro Group Containing Drugs. ResearchGate. Available at: [Link]
-
Piazzi, L., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. Available at: [Link]
-
Nica, A.S., & Vassilikogiannakis, G. (2020). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Chemistry – A European Journal. Available at: [Link]
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- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]
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- 13. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate in organic solvents
An In-Depth Technical Guide to the Predicted Solubility Profile and Experimental Determination of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate
Abstract
The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of research and development, including synthesis, purification, formulation, and bioavailability.[1][2] This technical guide provides a comprehensive analysis of the anticipated solubility profile of this compound (CAS No. 2061979-93-7). Due to the limited availability of direct experimental data in public literature, this document establishes a robust theoretical framework based on molecular structure analysis and first principles of solute-solvent interactions. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of its solubility in a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally verify the solubility characteristics of this compound.
Molecular Structure and Physicochemical Property Analysis
A thorough understanding of a molecule's structure is the cornerstone of predicting its solubility. The principle of "like dissolves like" dictates that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[3][4]
1.1. Structural Features of this compound
The molecule (Figure 1) possesses several distinct functional groups that collectively determine its overall polarity and potential for interaction with solvents:
-
Methyl Ester Group (-COOCH₃): This group is polar and contains electronegative oxygen atoms that can act as hydrogen bond acceptors.
-
2-Nitrophenyl Group (-C₆H₄NO₂): The aromatic phenyl ring itself is nonpolar. However, the ortho-positioned nitro group (-NO₂) is a powerful electron-withdrawing group, creating a significant dipole moment across this portion of the molecule. The oxygen atoms on the nitro group can also serve as hydrogen bond acceptors.
-
Cyclopropane Ring: This three-membered aliphatic ring is a strained, nonpolar hydrocarbon moiety that contributes to the molecule's nonpolar surface area.
Figure 1: Chemical Structure of this compound
Caption: A systematic workflow for the qualitative classification of an organic compound's solubility. [5] 3.2. Protocol for Quantitative Solubility Determination (Gravimetric Method)
This method determines solubility by creating a saturated solution at a controlled temperature, separating the undissolved solid, and quantifying the mass of the dissolved solute in a known volume of solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., Acetone, Ethanol, Hexane)
-
Scintillation vials or test tubes with screw caps
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Pre-weighed collection vials
-
Evaporation system (e.g., vacuum oven, rotary evaporator, or nitrogen blow-down)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a scintillation vial. Causality: Adding excess solid ensures that the resulting solution will be saturated at the target temperature.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to agitate for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached. [6]Trustworthiness: A long equilibration time is a self-validating step to ensure the solution is truly saturated and the measurement is not kinetically limited.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for 2-4 hours to let the excess solid settle.
-
Sample Collection: Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed collection vial. Causality: Filtering is critical to remove any microscopic solid particles, which would artificially inflate the final mass measurement.
-
Solvent Evaporation: Remove the solvent from the collection vial under vacuum or a gentle stream of nitrogen until a constant weight of the dried solid is achieved.
-
Quantification: Weigh the collection vial containing the dried solute. Calculate the mass of the dissolved solid by subtracting the initial tare weight of the vial.
-
Calculation: Express the solubility in desired units (e.g., mg/mL or mol/L).
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant collected in mL)
Data Presentation and Interpretation
Experimental results should be meticulously recorded and presented in a clear, tabular format to facilitate comparison across different solvents and conditions.
Table 1: Experimental Solubility Data for this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] | |
| Toluene | Nonpolar (Aromatic) | [Experimental Value] | [Calculated Value] | |
| Dichloromethane | Polar Aprotic | [Experimental Value] | [Calculated Value] | |
| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] | |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] | |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | |
| Water | Polar Protic | [Experimental Value] | [Calculated Value] |
Conclusion
The solubility profile of this compound is predicted to be dominated by its significant molecular polarity, stemming from the nitro and methyl ester functional groups. High solubility is anticipated in polar aprotic solvents, with moderate solubility in polar protic alcohols and poor solubility in nonpolar hydrocarbons and water. This in-depth guide provides the necessary theoretical foundation to understand these predictions and equips researchers with robust, validated experimental protocols to empirically determine the precise solubility values. This critical data will empower scientists in drug development and chemical synthesis to make informed decisions regarding solvent selection for purification, formulation, and other essential processes.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.
- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
- Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
- Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. ResearchGate.
- Experiment: Solubility of Organic & Inorganic Compounds. Course Hero.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.
- This compound. ChemicalBook.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College.
- This compound | 2061979-93-7. ChemicalBook.
- Experiment 1. Solubility of Organic Compounds. Scribd.
- Solubility of Organic Compounds. University of Toronto.
- Methyl Cyclopropane Carboxylate: A Comprehensive Overview. Ketone Pharma.
- Methyl cyclopropane carboxylate CAS 2868-37-3. Ketone Pharma.
- Solubility and Factors Affecting Solubility. Chemistry LibreTexts.
- Dependence of solute solubility parameters on solvent polarity. PubMed.
- Methyl 1-phenylcyclopropane-1-carboxylate. PubChem.
- Solubility factors when choosing a solvent. Labclinics.
- Solvent effects. Wikipedia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
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- 4. Solubility factors when choosing a solvent [labclinics.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate
Introduction
Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate is a valuable building block in medicinal chemistry and materials science. The presence of the strained cyclopropane ring, coupled with the electronically distinct 2-nitrophenyl substituent, offers a unique three-dimensional scaffold for the development of novel therapeutics and functional materials. The nitro group can serve as a handle for further functionalization, such as reduction to an amine, which opens avenues for a wide array of chemical transformations. This application note provides detailed protocols for the scalable synthesis of this important intermediate, focusing on two robust and widely applicable methods: Rhodium-Catalyzed Cyclopropanation and a Michael-Initiated Ring-Closure (MIRC) strategy.
Strategic Overview: Two Effective Pathways
The synthesis of this compound can be efficiently achieved through two primary strategic approaches, each with its own set of advantages. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.
-
Rhodium-Catalyzed Cyclopropanation: This method involves the reaction of a diazo compound, specifically methyl 2-diazo-2-(2-nitrophenyl)acetate, with a suitable alkene in the presence of a rhodium catalyst. This approach is often characterized by high yields and stereoselectivity.[1][2]
-
Michael-Initiated Ring-Closure (MIRC): This pathway begins with the Michael addition of a nucleophile, such as dimethyl malonate, to an activated alkene, 2-nitrostyrene. The resulting adduct then undergoes an intramolecular cyclization to form the cyclopropane ring.[3][4][5][6]
Below, we present detailed protocols for both synthetic routes, including the preparation of necessary precursors.
Method 1: Rhodium-Catalyzed Cyclopropanation
This elegant and efficient method relies on the catalytic decomposition of a diazoester by a rhodium(II) catalyst to generate a rhodium carbene, which then undergoes a [2+1] cycloaddition with an alkene. For the synthesis of the target molecule, this translates to the reaction of methyl 2-diazo-2-(2-nitrophenyl)acetate with a simple alkene like ethylene or a vinyl equivalent. Given the challenges of handling gaseous ethylene on a laboratory scale, a more practical approach involves the cyclopropanation of a more accessible alkene, followed by subsequent transformations if necessary. However, for the direct synthesis, we will focus on the reaction with a simple alkene. A key challenge is the scalable and safe preparation of the diazoester precursor.
Workflow for Rhodium-Catalyzed Cyclopropanation
Caption: Workflow for the synthesis via rhodium-catalyzed cyclopropanation.
Experimental Protocols
Part A: Synthesis of Methyl 2-diazo-2-(2-nitrophenyl)acetate
Materials:
-
Methyl 2-nitrophenylacetate
-
Tosyl azide (TsN₃) or other suitable diazo transfer reagent
-
Acetonitrile (anhydrous)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 2-nitrophenylacetate (1.0 eq) and anhydrous acetonitrile.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq) dropwise.
-
Diazo Transfer: While maintaining the temperature at 0 °C, add a solution of tosyl azide (1.1 eq) in anhydrous acetonitrile dropwise from the dropping funnel over 30 minutes. Caution: Tosyl azide is potentially explosive and should be handled with care behind a blast shield.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure methyl 2-diazo-2-(2-nitrophenyl)acetate.
Part B: Rhodium-Catalyzed Cyclopropanation
Materials:
-
Methyl 2-diazo-2-(2-nitrophenyl)acetate
-
Styrene (as a model alkene)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add rhodium(II) acetate dimer (0.01 eq) and anhydrous DCM.
-
Alkene Addition: Add styrene (1.5 eq) to the catalyst solution.
-
Diazo Compound Addition: Add a solution of methyl 2-diazo-2-(2-nitrophenyl)acetate (1.0 eq) in anhydrous DCM to the reaction mixture via a syringe pump over 4-6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction: Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
| Parameter | Value |
| Catalyst Loading | 0.5 - 2 mol% |
| Reaction Temperature | 25 - 40 °C |
| Solvent | Dichloromethane, Chloroform, or Toluene |
| Typical Yield | 70 - 90% |
Table 1: Typical Reaction Parameters for Rhodium-Catalyzed Cyclopropanation.
Method 2: Michael-Initiated Ring-Closure (MIRC)
The MIRC strategy offers a valuable alternative, particularly when the diazo precursor for the rhodium-catalyzed route is challenging to prepare or handle. This method proceeds in two key steps: a Michael addition of a carbon nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.
Workflow for Michael-Initiated Ring-Closure
Sources
- 1. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst | MDPI [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
Reduction of nitro group in Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate to amino derivatives
This Application Note details the chemoselective reduction of the nitro group in Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate to its amino derivative.
Executive Summary
The reduction of This compound (1) presents a specific chemoselective challenge: reducing the nitro group while preserving the strained cyclopropane ring and controlling the intramolecular cyclization of the resulting ortho-amino ester.
-
Primary Challenge: The ortho-amino product, Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate (2) , is highly prone to spontaneous intramolecular nucleophilic attack on the adjacent ester, yielding the spiro-lactam Spiro[cyclopropane-1,3'-indolin]-2'-one (3) .
-
Strategic Solution: To isolate the open-chain amino ester (2) , the reaction must be conducted under mild, non-forcing conditions, and the product is best isolated as a hydrochloride salt to deactivate the nucleophilic aniline nitrogen. If the spiro-lactam (3) is the desired target, thermal or acidic promotion is required post-reduction.
Part 1: Mechanistic Pathways & Strategic Planning
The reduction proceeds through a nitroso and hydroxylamine intermediate sequence. The critical divergence point occurs after the formation of the amine.
Reaction Pathway Diagram
The following diagram illustrates the reduction pathway and the competing cyclization risk.
Figure 1: Reduction pathway showing the critical branch point between the metastable amino ester and the thermodynamically stable spiro-lactam.
Part 2: Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7] Method A is the gold standard for isolating the open-chain amino ester. Method B is a robust alternative for larger scales or when the spiro-lactam is the ultimate goal.
Method A: Catalytic Hydrogenation (Mild Conditions)
Best for: High purity isolation of the amino ester.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: 5% Pd/C (10 wt% loading, e.g., 100 mg per 1 g substrate)
-
Solvent: Methanol (anhydrous)
-
Hydrogen Source: H₂ balloon (1 atm)
-
Trapping Agent: 4M HCl in Dioxane (1.1 equiv)
Protocol:
-
Preparation: In a round-bottom flask, dissolve the nitro substrate in anhydrous Methanol (0.1 M concentration).
-
Catalyst Addition: Carefully add 5% Pd/C under an argon blanket. Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the system with H₂ gas (balloon pressure) and stir vigorously at room temperature (20-25°C) .
-
Critical Control: Do NOT heat. Heat promotes lactamization.
-
-
Monitoring: Monitor by TLC or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Workup (For Amino Ester Isolation):
-
Filter the mixture through a Celite pad to remove the catalyst. Rinse with cold Methanol.
-
Immediate Salt Formation: To the filtrate, immediately add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C.
-
Concentrate the solution in vacuo at <30°C.
-
Triturate the residue with diethyl ether to obtain the Amino Ester Hydrochloride as a solid.
-
Method B: Iron-Mediated Reduction (Fe/NH₄Cl)
Best for: Substrates sensitive to hydrogenation or containing halogens (avoiding dehalogenation).
Reagents:
-
Substrate (1.0 equiv)
-
Iron Powder (5.0 equiv, <325 mesh)
-
Ammonium Chloride (5.0 equiv)
-
Solvent: Ethanol/Water (4:1 ratio)
Protocol:
-
Slurry Formation: Suspend the nitro substrate, Iron powder, and NH₄Cl in Ethanol/Water (4:1).
-
Reaction: Heat the mixture to 60°C with vigorous stirring.
-
Note: While heat promotes cyclization, the neutral pH of NH₄Cl/Fe is less aggressive than acidic Fe/AcOH. However, partial lactamization may still occur.
-
-
Filtration: Once starting material is consumed (TLC), filter the hot mixture through Celite. Wash with Ethyl Acetate.
-
Extraction: Dilute with water and extract with Ethyl Acetate. Wash organics with brine and dry over Na₂SO₄.
-
Purification: If the open chain ester is required, purify immediately by flash chromatography on silica (neutralized with 1% Et₃N) using Hexanes/EtOAc.
Part 3: Data Analysis & Characterization
The following table contrasts the expected analytical signatures for the open-chain ester versus the cyclized spiro-lactam.
| Feature | Amino Ester (Target) | Spiro-Lactam (Byproduct) |
| IR Spectrum | Two bands: ~3400, 3300 cm⁻¹ (NH₂)One band: ~1720 cm⁻¹ (Ester C=O) | One band: ~3200 cm⁻¹ (Amide NH)One band: ~1700 cm⁻¹ (Lactam C=O) |
| ¹H NMR (NH) | Broad singlet ~3.5–4.5 ppm (2H) | Broad singlet ~8.0–9.0 ppm (1H) |
| ¹H NMR (OMe) | Singlet ~3.6 ppm (3H) | Absent (Loss of Methanol) |
| MS (ESI) | [M+H]⁺ = M_nitro - 30 (approx) | [M+H]⁺ = M_amino_ester - 32 (Loss of MeOH) |
Part 4: Troubleshooting & Critical Considerations
Preventing Lactamization (Spiro-Cycle Formation)
The formation of Spiro[cyclopropane-1,3'-indolin]-2'-one is thermodynamically driven.
-
Avoid Acidic Workups: Aqueous acid workups (e.g., 1N HCl wash) can catalyze the cyclization of the free base.
-
Temperature Control: Keep rotary evaporator bath temperatures below 30°C.
-
Storage: Store the free amine at -20°C under argon. The HCl salt is stable at room temperature.
Cyclopropane Stability
The cyclopropane ring is generally stable to standard Pd/C hydrogenation at 1 atm.
-
Risk: Ring opening (hydrogenolysis) typically requires higher pressures (>50 psi) or elevated temperatures.
-
Mitigation: If ring opening is observed (appearance of n-propyl or isopropyl signals in NMR), switch to Raney Nickel or Fe/NH₄Cl (Method B), as these are less active toward cyclopropane hydrogenolysis.
Workflow Decision Matrix
Figure 2: Decision matrix for selecting reaction conditions based on the desired final product.
References
-
Reduction of Nitro Groups to Amines. Master Organic Chemistry. Available at: [Link]
-
Nitro Reduction - Iron (Fe). Common Organic Chemistry. Available at: [Link]
-
Synthesis of spiro-oxolanes based on an intramolecular cyclization. ResearchGate. Available at: [Link]
-
Spiro-[cyclopropane-1,3'-indolin]-2'-one. PubMed. Available at: [Link]
-
Reduction of Nitro Compounds. Wikipedia. Available at: [Link]
Sources
- 1. Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate [myskinrecipes.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. Cyclopropane synthesis [organic-chemistry.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of 1-(2-Nitrophenyl)cyclopropane-1-carboxylate via Michael-Initiated Ring Closure (MIRC)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cyclopropane rings are prevalent structural motifs in a wide array of biologically active molecules and are of significant interest to the pharmaceutical and agrochemical industries.[1] Their inherent ring strain and unique electronic properties make them valuable as rigid scaffolds and bioisosteres.[2] The title compound, 1-(2-nitrophenyl)cyclopropane-1-carboxylate, and its derivatives are important building blocks, particularly as precursors for aminocyclopropane carboxylic acids (ACCs). The presence of the nitro group on the phenyl ring offers a versatile handle for further chemical transformations.
This guide provides a detailed examination of the prevailing reaction mechanism for the synthesis of 1-(2-nitrophenyl)cyclopropane-1-carboxylate, focusing on the robust and widely applicable Michael-Initiated Ring Closure (MIRC) strategy.[3][4] We will explore the mechanistic underpinnings, provide detailed experimental protocols, and explain the rationale behind the selection of reagents and conditions to ensure reproducibility and high yield.
Mechanistic Discussion: The Michael-Initiated Ring Closure (MIRC) Pathway
The formation of the target cyclopropane structure is most effectively achieved through a two-step sequence involving a Michael addition followed by an intramolecular nucleophilic substitution (cyclization).[5] This pathway offers high levels of control and stereoselectivity.[6]
The key starting materials for this synthesis are:
-
Michael Acceptor: An ortho-substituted nitrostyrene, such as 1-nitro-2-(vinyl)benzene. The nitro group is a powerful electron-withdrawing group that activates the vinyl moiety for nucleophilic attack.
-
Michael Donor: A soft nucleophile, typically a malonic ester derivative like diethyl malonate. The acidic α-hydrogen is readily removed by a base to generate a stabilized carbanion.[7][8]
Step 1: Base-Catalyzed Michael Addition
The reaction is initiated by a base, which deprotonates the diethyl malonate at the α-carbon to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the 2-nitrostyrene in a conjugate addition reaction. This step forms a new carbon-carbon bond and generates a nitronate intermediate. Protonation of this intermediate yields the stable Michael adduct, diethyl 2-(1-(2-nitrophenyl)-2-nitroethyl)malonate.
Step 2: Oxidative Intramolecular Cyclization
To close the three-membered ring, the Michael adduct must undergo an intramolecular SN2 reaction. This requires the generation of a nucleophilic center and an electrophilic center with a suitable leaving group at a 1,3-position. A common and effective method involves an oxidative cyclization, often mediated by iodine.[9]
The proposed mechanism proceeds as follows:
-
Tautomerization & Iodination: In the presence of a base and molecular iodine, the Michael adduct tautomerizes. The nitronate form attacks an iodine species (e.g., acetyl hypoiodite, formed in situ), leading to the formation of an α-iodo-nitro intermediate.[10]
-
Enolization & Ring Closure: The dicarbonyl portion of the intermediate enolizes. The enolate oxygen or, more favorably for cyclopropane formation, the α-carbon attacks the carbon bearing the nitro group, displacing the iodide in an intramolecular nucleophilic substitution. The C-attack pathway leads to the formation of the desired cyclopropane ring.[9]
The overall mechanism is a powerful example of how sequential bond-forming events can be orchestrated to build complex cyclic systems from simple acyclic precursors.
Visualizing the Reaction Mechanism
Caption: Figure 1: Proposed MIRC Mechanism
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(1-(2-nitrophenyl)-2-nitroethyl)malonate (Michael Adduct)
This protocol describes the initial conjugate addition to form the key intermediate.
Materials:
-
2-Nitrostyrene
-
Diethyl malonate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask with inert gas inlet
Procedure:
-
To a solution of 2-nitrostyrene (1.0 eq) in anhydrous DCM (approx. 0.5 M), add diethyl malonate (1.2 eq).
-
Add triethylamine (0.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (2x), followed by saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.
Protocol 2: Oxidative Cyclization to form Diethyl 1-(2-nitrophenyl)cyclopropane-1,1-dicarboxylate
This protocol details the ring-closing step to form the cyclopropane product.
Materials:
-
Michael Adduct from Protocol 1
-
(Diacetoxyiodo)benzene (PIDA) or Iodine (I₂)
-
Tetrabutylammonium iodide (TBAI) - if using PIDA
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile or Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the purified Michael adduct (1.0 eq) in anhydrous acetonitrile or DCM (approx. 0.2 M).
-
Add the base (e.g., DBU, 1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the iodine source.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to reduce excess iodine.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target diethyl 1-(2-nitrophenyl)cyclopropane-1,1-dicarboxylate.
Protocol 3: Selective Hydrolysis and Decarboxylation
The resulting gem-diester can be converted to the monocarboxylic acid (which exists as the carboxylate salt under basic conditions) through selective hydrolysis and decarboxylation.
Procedure:
-
Dissolve the purified diester (1.0 eq) in ethanol.
-
Add a solution of potassium hydroxide (1.1 eq) in water.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and acidify carefully with cold 1M HCl to pH ~2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify as needed. This process yields the 1-(2-nitrophenyl)cyclopropane-1-carboxylic acid.
Visualizing the Experimental Workflow
Caption: Figure 2: General Experimental Workflow
Data Summary and Causality
The choice of reagents and conditions is critical for the success of the MIRC reaction. The following table summarizes key parameters and provides the rationale for their selection.
| Parameter | Reagent/Condition | Typical Range | Rationale & Justification |
| Michael Donor | Diethyl Malonate | 1.1 - 1.5 eq | Provides the nucleophilic carbon backbone. A slight excess ensures complete consumption of the nitrostyrene. |
| Michael Catalyst | Triethylamine (Et₃N) | 0.1 - 0.2 eq | A mild, non-nucleophilic base sufficient to generate the malonate enolate without promoting side reactions.[12] |
| Cyclization Base | DBU, K₂CO₃ | 1.2 - 2.0 eq | A stronger, non-nucleophilic base is required to promote both the necessary tautomerizations and the final elimination/ring-closure step.[3] |
| Oxidant/Halogen Source | I₂ or PIDA/TBAI | 1.1 - 1.5 eq | Iodine acts as an efficient electrophile for the intermediate, creating a good leaving group for the intramolecular SN2 cyclization. PIDA is a mild solid oxidant that can be easier to handle.[2][9] |
| Solvent | DCM, Acetonitrile | 0.2 - 0.5 M | Aprotic solvents are used to avoid quenching the anionic intermediates. Acetonitrile is often favored for the cyclization step. |
| Temperature | Room Temperature | 20-25 °C | The reactions are typically efficient at room temperature, making the protocol operationally simple and avoiding thermal decomposition of sensitive intermediates. |
Conclusion
The Michael-Initiated Ring Closure (MIRC) is a highly effective and reliable method for synthesizing 1-(2-nitrophenyl)cyclopropane-1-carboxylate and its derivatives. By understanding the underlying mechanism involving a sequential Michael addition and oxidative intramolecular cyclization, researchers can rationally select reagents and conditions to optimize reaction outcomes. The provided protocols serve as a robust starting point for the laboratory synthesis of this valuable chemical building block.
References
-
Mata, C. F., et al. (2022). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules. Available at: [Link]
-
Procopiou, P. A., et al. (2011). Molecular iodine promoted a) Knoevenagel reaction; b) Nitro-Aldol (Henry) reaction. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Cyclopropanation. In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Woggon, W.-D. (2020). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. Available at: [Link]
-
Organic Syntheses. (n.d.). Nitrostyrene. Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]
-
Chaidali, A. G., Terzidis, M. A., & Lykakis, I. N. (2025). Oxidative cyclization of Michael Adducts, in the presence of iodine reagents. ResearchGate. Available at: [Link]
-
Chaidali, A. G., Terzidis, M. A., & Lykakis, I. N. (2025). Michael-initiated ring-closure approach for access to nitrocyclopropanes. ResearchGate. Available at: [Link]
-
Hanna, L. G., et al. (2018). Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. PMC. Available at: [Link]
-
ChemInform. (2010). Stereoselective Cyclopropanation of α-Bromochalcone with Diethyl Malonate Promoted by K₂CO₃. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Model reaction of diethyl malonate (DEM, 2) and trans-β-nitrostyrene (NST, 1 a) in different solvents and at different pressures. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction of the addition of malonate 4 to nitrostyrene 3 in the presence of organocatalysts 1, 2, 6, 7, and 10 (a-c). Retrieved February 13, 2026, from [Link]
-
Oh, H. K., et al. (2014). Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. PubMed. Available at: [Link]
-
Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available at: [Link]
-
Edwards, M. G., et al. (2008). gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations. Synthesis. Available at: [Link]
-
Hernandez-Lara, A., et al. (2021). Mechanistic manifold in a hemoprotein-catalyzed cyclopropanation reaction with diazoketone. UT Dallas Research Labs. Available at: [Link]
-
Bhogadhi, Y. N. D., & Zercher, C. K. (2016). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses Procedure. Available at: [Link]
-
Chem 343 Handout. (n.d.). Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides. Wordpress. Retrieved February 13, 2026, from [Link]
-
Roche, S. P., & Tréguier, B. (2019). Alkene Difunctionalization Using Hypervalent Iodine Reagents: Progress and Developments in the Past Ten Years. PMC. Available at: [Link]
-
Barluenga, J., et al. (2002). Iodine(V) reagents in organic synthesis. Part 1. Synthesis of polycyclic heterocycles via Dess-Martin periodinane-mediated cascade cyclization: generality, scope, and mechanism of the reaction. Journal of the American Chemical Society. Available at: [Link]
-
Moorthy, R., et al. (2024). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. ResearchGate. Available at: [Link]
-
Vidya-mitra. (2015, September 21). Michael Reaction and Addition to Cyclopropane ring (CHE) [Video]. YouTube. Available at: [Link]
-
Sharma, P., et al. (2024). Iodine-Promoted C–H Bond Amination Reaction for the Synthesis of Fused Tricyclic Heteroarenes. PMC. Available at: [Link]
-
Al-Zoubi, R. M. (2008). Tandem ring-opening decarboxylation of cyclopropane hemimalonates with sodium azide: a short route to γ-aminobutyric acid esters. Semantic Scholar. Available at: [Link]
Sources
- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Alkene Difunctionalization Using Hypervalent Iodine Reagents: Progress and Developments in the Past Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides - Wordpress [reagents.acsgcipr.org]
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- 9. researchgate.net [researchgate.net]
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- 12. mdpi.com [mdpi.com]
Application Note: Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones via Reductive Cyclization
This Application Note and Protocol details the synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-one derivatives from Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate . This transformation exploits a reductive cyclization strategy to access the privileged spiro-oxindole scaffold, a core structural motif in numerous anticancer therapeutics (e.g., MDM2 inhibitors) and alkaloids.
Executive Summary
The synthesis of indole derivatives, particularly spiro[cyclopropane-1,3'-indolin]-2'-ones , represents a critical workflow in medicinal chemistry due to the scaffold's ability to project functionality in three-dimensional space, mimicking peptide turns. This protocol describes a robust, scalable method for converting This compound into the spiro-oxindole core.
The transformation proceeds via a reductive cyclization cascade :
-
Chehoselective Reduction: The nitro group is reduced to an aniline intermediate.
-
Intramolecular Amidation: The nascent amine undergoes a rapid, spontaneous nucleophilic attack on the tethered methyl ester.
-
Spirocyclization: The geometric constraints of the 1,1-disubstituted cyclopropane force the formation of the 5-membered lactam ring, yielding the spiro-oxindole with high atom economy.
Key Advantages[1][2]
-
Atom Economy: Methanol is the only byproduct.
-
Scalability: The Iron/Acetic Acid (Fe/AcOH) protocol is amenable to gram-scale synthesis.[1][2]
-
Versatility: The resulting spiro-oxindole serves as a versatile precursor for ring-opening reactions to access tryptamine analogs or complex alkaloids.
Mechanistic Insight & Pathway[4][5]
The reaction is driven by the high reactivity of the in situ generated aniline and the favorable kinetics of forming a 5-membered ring (5-exo-trig cyclization), which outcompetes intermolecular side reactions.
Reaction Pathway Diagram[6][7]
Caption: Mechanistic pathway from nitro-cyclopropane precursor to spiro-oxindole via reductive amidation.
Experimental Protocols
Protocol A: Precursor Synthesis
Synthesis of this compound. Before the core reductive cyclization, the cyclopropane ring must be installed. This is achieved via a double alkylation of methyl 2-(2-nitrophenyl)acetate.
Reagents:
-
Methyl 2-(2-nitrophenyl)acetate (1.0 eq)
-
1,2-Dibromoethane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq) or NaH (2.2 eq)
-
DMF or DMSO (Solvent)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq, Phase Transfer Catalyst)
Step-by-Step Workflow:
-
Setup: Charge a flame-dried round-bottom flask with Methyl 2-(2-nitrophenyl)acetate (10 mmol) and 1,2-dibromoethane (12 mmol) in DMF (20 mL).
-
Base Addition: Add K₂CO₃ (25 mmol) and TBAB (1 mmol).
-
Reaction: Heat the mixture to 60°C for 12–16 hours under N₂ atmosphere. Monitor by TLC (Hexane/EtOAc 8:1) for disappearance of starting material.
-
Workup: Dilute with water (100 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
-
Yield Expectation: 75–85%.
-
Validation: ¹H NMR should show characteristic cyclopropyl multiplets (1.2–1.8 ppm).
-
Protocol B: Reductive Cyclization (Core Method)
Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-one. This protocol uses Iron powder in Acetic Acid, a reliable method that tolerates halide substituents on the aromatic ring better than catalytic hydrogenation.
Reagents:
-
This compound (1.0 eq)
-
Iron Powder (Fe, 325 mesh) (5.0 eq)
-
Glacial Acetic Acid (AcOH) (Solvent, 0.5 M concentration)
Step-by-Step Workflow:
-
Preparation: Dissolve the nitro-cyclopropane precursor (5 mmol) in Glacial Acetic Acid (10 mL).
-
Reduction: Add Iron powder (25 mmol) in one portion.
-
Heating: Heat the suspension to 90°C with vigorous stirring.
-
Observation: The reaction is exothermic; the color will change from yellow to dark grey/brown.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 2:1). The reaction is typically complete within 1–2 hours. The product is more polar than the starting material.
-
Filtration: Cool to room temperature. Filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.
-
Neutralization: Concentrate the filtrate to remove most AcOH. Dilute with EtOAc and carefully neutralize with saturated aqueous NaHCO₃ solution (Caution: Gas evolution).
-
Isolation: Separate phases. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (EtOAc/Hexane).
-
Yield Expectation: 80–95%.
-
Protocol C: Alternative Hydrogenation (Clean Method)
Best for substrates without halogens (Cl, Br, I).
Reagents:
-
Precursor (1.0 eq)
-
10% Pd/C (10 wt% loading)
-
Methanol (Solvent)[3]
-
Hydrogen Gas (Balloon pressure)
Workflow:
-
Dissolve precursor in MeOH. Add Pd/C carefully under Argon.
-
Purge with H₂ and stir under H₂ balloon at RT for 4–6 hours.
-
Filter through Celite and concentrate. The cyclization often occurs spontaneously upon solvent removal or mild heating.
Data Interpretation & Validation
Table 1: Analytical Endpoints for Validation
| Analytical Method | Expected Signal / Observation | Interpretation |
| TLC | R_f shift from ~0.7 (Start) to ~0.3 (Product) in Hex/EtOAc (3:1). | Loss of non-polar ester/nitro; formation of polar amide. |
| ¹H NMR | Disappearance of Methyl Ester singlet (~3.6 ppm). | Confirmation of cyclization (loss of -OMe). |
| ¹H NMR | Appearance of broad singlet (~8.0–10.0 ppm). | Presence of Amide N-H proton.[4] |
| ¹H NMR | Retention of cyclopropyl multiplets (1.5–2.0 ppm). | Cyclopropane ring remains intact (spiro fusion). |
| IR Spectroscopy | Strong band at ~1700–1720 cm⁻¹. | Characteristic Oxindole Carbonyl (C=O). |
| IR Spectroscopy | Loss of bands at 1530 & 1350 cm⁻¹. | Disappearance of Nitro (NO₂) group. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of Spiro-oxindoles.
Troubleshooting & Optimization
-
Incomplete Cyclization: If the intermediate aniline is observed (by NMR/MS) but cyclization is slow, heat the crude aniline in Toluene at reflux (110°C) for 2 hours to drive the thermal amidation.
-
Ring Opening Side Reactions: Avoid strong mineral acids (HCl, H₂SO₄) during workup, as the cyclopropane ring is activated and prone to acid-catalyzed nucleophilic opening (forming 3-(2-chloroethyl)oxindoles). Use Acetic Acid or weak buffers.
-
Stirring: Iron powder is heavy; ensure vigorous magnetic stirring or mechanical stirring for scales >5g to prevent catalyst settling.
References
-
Kapure, J. S., et al. (2014). "Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropanation using tosylhydrazone salts." RSC Advances, 4, 3943-3947.
-
Sandelier, M. J., & DeShong, P. (2007).[5] "Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines." Organic Letters, 9(17), 3209-3212.
-
Zhang, H., et al. (2011). "Spiro-[cyclopropane-1,3'-indolin]-2'-one."[6][7][8][9][10] Acta Crystallographica Section E, 67(9), o2456.[8]
-
Singh, G. S., & D'hooghe, M. (2018). "Recent advances in spirocyclization of indole derivatives." Chemical Society Reviews, 47, 3831-3848.[11]
-
Ketone Pharma. (2024). "Methyl Cyclopropane Carboxylate: A Comprehensive Overview." Ketone Pharma Technical Notes.
Sources
- 1. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00508C [pubs.rsc.org]
- 2. PIFA-mediated cyclization of methyl(2-(1-phenylvinyl)phenyl)sulfane for the concise, flexible, and scalable de novo synthesis of C3-arylated benzo[b]thiophenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]
- 6. (PDF) Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts [academia.edu]
- 7. researchgate.net [researchgate.net]
- 8. Spiro-[cyclo-propane-1,3'-indolin]-2'-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Note: One-Pot Synthesis of Nitrophenyl Cyclopropane Esters
This Application Note is designed for researchers and drug development professionals focusing on the efficient synthesis of nitrophenyl cyclopropane esters . These scaffolds are critical intermediates in the synthesis of bioactive molecules (e.g., SNRI analogs, glutamate transporter inhibitors) and serve as versatile building blocks due to the orthogonality of the nitro and ester functionalities.
Executive Summary
The synthesis of nitrophenyl cyclopropane esters —specifically ethyl 2-(4-nitrophenyl)cyclopropanecarboxylate and its derivatives—presents a unique challenge due to the electron-deficient nature of the nitrostyrene precursor. Traditional electrophilic carbene additions (e.g., Simmons-Smith) often fail or proceed sluggishly with such electron-poor substrates.
This guide details two robust, nucleophilic one-pot strategies that circumvent these limitations:
-
MIRC (Michael-Initiated Ring Closure): Utilizing
-halo esters. -
Sulfur Ylide Mediated Cyclopropanation: Utilizing stabilized sulfonium ylides (Corey-Chaykovsky variant).[1][2]
Both methods are selected for their operational simplicity ("one-pot"), high diastereoselectivity, and scalability in pharmaceutical development.
Mechanistic Foundations
Understanding the electronic requirements is crucial for success. Unlike electron-rich alkenes that react well with electrophilic carbenes,
Diagram 1: Mechanistic Pathway (MIRC vs. Ylide)
Caption: Comparative mechanistic flow for Michael-Initiated Ring Closure (MIRC) and Sulfur Ylide routes targeting electron-deficient nitrostyrenes.
Protocol A: Michael-Initiated Ring Closure (MIRC)
Best for: Scalability, cost-efficiency, and accessing trans-isomers.
This protocol utilizes ethyl chloroacetate as the carbenoid precursor. The reaction proceeds via the generation of an enolate, which undergoes conjugate addition to the nitrostyrene, followed by intramolecular displacement of the chloride.
Materials & Reagents[1][3][4][5][6][7][8][9][10][11][12][13]
-
Substrate: 4-Nitrostyrene (1.0 equiv)
-
Reagent: Ethyl chloroacetate (1.2 equiv)
-
Base: Potassium Carbonate (
) (2.5 equiv) or DBU (for faster kinetics) -
Solvent: Acetone or Acetonitrile (Dry)
-
Catalyst: TEBA (Triethylbenzylammonium chloride) - 5 mol% (Phase Transfer Catalyst)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrostyrene (10 mmol) in dry acetone (30 mL).
-
Reagent Addition: Add ethyl chloroacetate (12 mmol, 1.28 mL) to the stirring solution.
-
Base Activation: Add anhydrous
(25 mmol, 3.45 g) and the phase transfer catalyst TEBA (0.5 mmol).-
Note: The reaction is exothermic. For scales >10g, add the base in portions over 15 minutes.
-
-
Reaction: Heat the mixture to mild reflux (
C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting nitrostyrene spot ( ) should disappear, replaced by the cyclopropane product ( ). -
Work-up:
-
Purification: The crude residue is often pure enough for downstream applications. If necessary, recrystallize from cold ethanol or purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Yield: 85–92% Selectivity: Predominantly trans-isomer (>95:5 dr).
Protocol B: Stabilized Sulfur Ylide (Corey-Chaykovsky Variant)
Best for: Sensitive substrates and high enantioselectivity (if chiral sulfides are used).
Standard Corey-Chaykovsky reagents (DMSO/NaH) transfer a methylene (
Materials & Reagents[1][3][4][5][6][7][8][9][10][11][12][13]
-
Substrate: 4-Nitrostyrene (1.0 equiv)
-
Sulfonium Salt: (Carbethoxymethyl)dimethylsulfonium bromide (1.2 equiv)
-
Pre-synthesis: Stir ethyl bromoacetate with dimethyl sulfide (neat) for 24h; filter the white solid.
-
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)
-
Solvent:
(DCM) or THF (0.2 M)
Step-by-Step Methodology
-
Salt Suspension: In a reaction vial, suspend (carbethoxymethyl)dimethylsulfonium bromide (1.2 mmol) in dry DCM (5 mL) under nitrogen.
-
Ylide Generation: Cool to
C. Dropwise add DBU (1.5 mmol). The mixture will clarify as the ylide forms. Stir for 15 minutes. -
Substrate Addition: Add 4-nitrostyrene (1.0 mmol) as a solution in DCM (2 mL) slowly over 10 minutes.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 3–5 hours.
-
Mechanism Check: The ylide attacks the
-position of the nitrostyrene. The resulting anionic intermediate displaces the dimethyl sulfide leaving group, closing the ring.
-
-
Quench: Quench with water (10 mL) and extract with DCM (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via column chromatography.[2]
Expected Yield: 75–85% Advantages: Milder conditions than Method A; avoids high temperatures.
Comparative Data Analysis
| Feature | Method A: MIRC ( | Method B: Sulfur Ylide |
| Primary Reagent | Ethyl Chloroacetate | Sulfonium Salt (Thetin) |
| Mechanism | Anionic Alkylation ( | AdN-E (Addition-Elimination) |
| Conditions | Reflux / | |
| Stereoselectivity | High trans preference | High trans preference |
| Atom Economy | Moderate (Loss of HCl) | Low (Loss of |
| Scalability | Excellent (Kg scale possible) | Moderate (Odor management required) |
| Cost | Low | Moderate |
Experimental Workflow Diagram
Caption: Decision tree for selecting the optimal one-pot cyclopropanation protocol based on substrate sensitivity and scale.
Troubleshooting & Optimization
-
Low Yield: Ensure the solvent is dry. Water quenches the enolate (Method A) or the ylide (Method B) before reaction.
-
Polymerization: Nitrostyrenes can polymerize. If observing gums, add a radical inhibitor (e.g., BHT) or lower the concentration.
-
Stereocontrol: Both methods naturally favor the thermodynamic trans-product (nitro and ester groups on opposite sides of the ring). To access cis-isomers, specialized chiral catalysts or kinetic quench conditions (difficult in one-pot) are required.
References
-
Corey-Chaykovsky Reactions of Nitro Styrenes
-
MIRC / One-Pot Synthesis
-
General Cyclopropanation Reviews
-
Nitrocyclopropane Reactivity
- Title: First synthesis of acyl
- Source: Beilstein Journal of Organic Chemistry (2023)
-
URL:[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 3. Cyclopropane synthesis [organic-chemistry.org]
- 4. Expedient synthesis of cyclopropane alpha-amino acids by the catalytic asymmetric cyclopropanation of alkenes using iodonium ylides derived from methyl nitroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of Esters of Cyclopropane Carboxylic Acids via Tandem Vicarious Nucleophilic Substitution-Michael Addition Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate
This guide is structured as a specialized technical support center for researchers optimizing the synthesis of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate . It moves beyond generic textbook advice to address the specific steric and electronic challenges posed by the ortho-nitro group.
Executive Summary & Mechanistic Insight
The Challenge: Synthesizing 1,1-disubstituted cyclopropanes from phenylacetates is standard, but the 2-nitrophenyl moiety introduces unique complications.
-
Steric Hindrance: The ortho-nitro group creates significant bulk, impeding the second alkylation step (ring closure).
-
Acidity vs. Stability: The nitro group lowers the pKa of the benzylic protons (making deprotonation easy), but the resulting carbanion is bulky.
-
Side Reactions: The primary yield-killers are mono-alkylation (stopping at the open-chain bromide) and ester hydrolysis (if aqueous bases are used).
The Solution:
We recommend a Solid-Liquid Phase Transfer protocol using Potassium Carbonate (
The "Golden Route" Protocol (Recommended)
This protocol prioritizes purity and yield over raw material cost, making it ideal for medicinal chemistry and early-phase development.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Methyl 2-(2-nitrophenyl)acetate | 1.0 | Substrate | Ensure <0.5% water content. |
| 1,2-Dibromoethane | 2.5 - 3.0 | Electrophile | Excess is vital to prevent dimerization. |
| 2.5 - 3.0 | Base | Must be finely milled/powdered. Granular = Low Yield. | |
| DMF or DMSO | [0.5 M] | Solvent | Polar aprotic solvent is required to solvate the enolate. |
| TBAI (Tetrabutylammonium iodide) | 0.1 | Catalyst | Optional but recommended to accelerate alkylation. |
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen (
). Add a magnetic stir bar.[1] -
Solvation: Dissolve Methyl 2-(2-nitrophenyl)acetate (1.0 eq) and 1,2-dibromoethane (3.0 eq) in anhydrous DMF.
-
Why? Adding the alkylating agent before the base ensures the enolate reacts immediately upon formation, reducing self-condensation.
-
-
Base Addition: Add
(3.0 eq) and TBAI (0.1 eq) in a single portion. -
Reaction (The Critical Phase):
-
Heat the mixture to 60°C .
-
Monitor: The reaction is biphasic (solid/liquid). Vigorous stirring (800+ RPM) is non-negotiable.
-
Time: Typically 4–16 hours.
-
-
Quench & Workup:
-
Cool to room temperature.
-
Pour into ice-cold water (5x reaction volume) and extract with Ethyl Acetate (EtOAc) or MTBE.
-
Crucial: Wash the organic layer with water (3x) to remove DMF completely. Residual DMF complicates chromatography.
-
-
Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Troubleshooting & Optimization (FAQ)
Q1: I see a major impurity at R_f ~0.4 (just below product). What is it?
Diagnosis: This is likely the Mono-alkylated intermediate (Methyl 2-(2-bromoethyl)-2-(2-nitrophenyl)acetate). Cause: The ring closure (Step 2) is slower than the initial alkylation due to the ortho-nitro steric clash. Fix:
-
Increase Temperature: Bump reaction temp to 80°C (if using DMF).
-
Add Catalyst: Add 10 mol% Cs2CO3 (Cesium Carbonate). The larger Cesium cation disrupts the tight ion pair, making the enolate more "naked" and reactive.
Q2: My ester is hydrolyzing to the carboxylic acid.
Diagnosis: Presence of water in the system or using hydroxide bases.[2][3]
Cause: The nitro-activated ester is electron-deficient, making it highly susceptible to nucleophilic attack by
-
Switch Base: Stop using NaOH/KOH. Switch to the
/DMF system described above. -
Dry Reagents: Flame-dry glassware and use fresh anhydrous DMF.
Q3: The reaction solidifies or "gums up."
Diagnosis: Polymerization or precipitation of inorganic salts (
-
Dilution: Reduce concentration from 0.5 M to 0.25 M.
-
Mechanical Stirring: For scales >10g, magnetic stirring is insufficient. Use an overhead mechanical stirrer to grind the
surface continuously.
Visualizing the Chemistry
Diagram 1: Reaction Mechanism & Failure Modes
This pathway illustrates the competing routes between successful cyclopropanation and the common "Open Chain" failure mode caused by steric hindrance.
Caption: The "Slow Step" is the ring closure. The ortho-nitro group sterically hinders the enolate from attacking the terminal bromide.
Diagram 2: Troubleshooting Decision Tree
Use this flowchart to diagnose low yields immediately.
Caption: Diagnostic flow for identifying whether the issue is kinetic (temperature/catalyst) or chemical (moisture/base choice).
Comparative Data: Base & Solvent Screening
The following data summarizes optimization runs for this specific substrate (2-nitrophenyl). Note how the ortho-substitution shifts the preference away from standard NaOH protocols.
| Conditions | Yield (%) | Purity (%) | Major Impurity | Verdict |
| NaOH (aq) / Toluene / TEBA | 45% | 85% | Carboxylic Acid (Hydrolysis) | Avoid. Too harsh for this ester. |
| NaH / THF | 60% | 90% | Self-condensation dimers | Risky. Difficult to control exotherm. |
| 20% | 98% | Starting Material | Too Slow. Temp too low for ring closure. | |
| 88% | 97% | Mono-alkylated (<3%) | Recommended. Best balance. | |
| 92% | 96% | None | Best (High Cost). Use for small scale. |
References
-
Copanlisib Intermediate Synthesis
- Patent: Scott, W. J., et al. (2014). "Process for the preparation of 2,3-dihydro-imidazo[1,2-c]quinazoline derivatives." World Intellectual Property Organization, WO 2014/056083.
-
Phase Transfer Catalysis in Cyclopropanation
- Source: Fedoryński, M. (2006). "Syntheses of gem-dihalocyclopropanes and their use in organic synthesis." Chemical Reviews, 103(3). (Foundational text on PTC mechanisms for cyclopropane rings).
-
Steric Effects in Enolate Alkylation
- Source: Evans, D. A. (1982). "Stereoselective alkylation reactions of chiral metal enolates." Aldrichimica Acta.
-
Solid-Liquid Phase Transfer Optimization
- Source: Diez-Barra, E., et al. (1995). "Phase transfer catalysis without solvent: synthesis of cyclopropane derivatives." Synthetic Communications. (Validates the efficiency of K2CO3/solid phase systems).
Sources
Technical Support Guide: Purification of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate
Executive Summary & Impurity Profiling[1]
The Challenge: Synthesizing Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate (MNCC) typically involves the dialkylation of methyl 2-(2-nitrophenyl)acetate using 1,2-dibromoethane under phase-transfer catalysis (PTC) or using a strong base (NaH/DMF).[1]
The critical difficulty in purifying this compound lies in the polarity similarity between the unreacted starting material (linear ester) and the cyclized product (cyclopropane ester).[1] Standard flash chromatography often fails to resolve these two components cleanly, leading to co-elution and yield loss.[1]
Impurity Profile:
| Impurity Type | Chemical Identity | Origin/Cause | Removal Strategy |
| Impurity A (Major) | Methyl 2-(2-nitrophenyl)acetate | Unreacted Starting Material (SM).[1] Incomplete reaction. | Recrystallization (Primary) or Chemical Scavenging.[1] |
| Impurity B (Intermediate) | Methyl 4-bromo-2-(2-nitrophenyl)butanoate | Mono-alkylated intermediate.[1] Failed ring closure. | Base Wash / Silica (Distinct polarity shift).[1] |
| Impurity C (Hydrolysis) | 1-(2-nitrophenyl)cyclopropane-1-carboxylic acid | Hydrolysis of ester due to wet solvents or excess base.[1] | Basic Extraction (NaHCO₃ wash). |
| Impurity D (Degradation) | Azo/Azoxy tars | Nitro group reduction/coupling (thermal/base degradation).[1] | Activated Carbon / Silica Plug . |
Troubleshooting Guide: Diagnostic Q&A
Issue 1: "My TLC shows a persistent spot just below the product that won't separate."
Diagnosis: This is almost certainly Impurity A (Unreacted Starting Material).[1] The
-
Do not push the column. If you have >5% SM, chromatography is inefficient.[1]
-
Switch to Recrystallization. The cyclopropane product is significantly more rigid and crystalline than the linear starting material.[1]
-
Solvent System:Methanol (MeOH) is the gold standard here.[1] The nitro group makes the compound polar enough to dissolve in hot MeOH but crystallize upon cooling.[1] The linear ester (SM) tends to stay in the mother liquor.[1]
-
Protocol: Dissolve crude oil in minimum boiling MeOH. Cool slowly to 0°C. If oiling out occurs, seed with a pure crystal or scratch the glass.[1]
-
Issue 2: "The product is an oil that refuses to solidify."
Diagnosis: Presence of Impurity B (Mono-bromo intermediate) or residual solvent (DMF/DMSO).[1] Even 2% of the mono-bromo impurity can prevent the crystal lattice from forming.[1] The Fix:
-
High-Vacuum Drying: Ensure all DMF is removed (< 1 mbar at 40°C for 4 hours).[1] DMF traps the product in an oil phase.[1]
-
Trituration: Add cold Diisopropyl Ether (IPE) or Hexane to the oil and sonicate.[1] This often forces the solid to crash out while the impurities remain dissolved.[1]
Issue 3: "I see a baseline spot on TLC and my yield is low."
Diagnosis: You have Impurity C (Free Acid).[1] The ester hydrolyzed.[1][2] This happens if you used NaOH/KOH with insufficient Phase Transfer Catalyst (PTC) or allowed the reaction to run too long in the presence of water.[1] The Fix:
-
Dissolve the crude in Ethyl Acetate.[1]
-
Wash with saturated NaHCO₃ (aq) . The acid will move to the aqueous layer.[1]
-
Optional Recovery: Acidify the aqueous layer to pH 2 and extract to recover the acid, which can be re-esterified using MeOH/H₂SO₄.[1]
Validated Protocols
Protocol A: The "Methanol Crash" Recrystallization
Best for: Removing unreacted starting material (Impurity A).[1]
-
Dissolution: Take the crude solid/oil (e.g., 10 g). Add Methanol (MeOH) (approx. 3-5 mL per gram of crude).[1]
-
Heating: Heat to reflux (65°C) with stirring until fully dissolved. Note: If insoluble black specks remain, filter hot through a Celite pad.[1]
-
Cooling Phase 1: Remove from heat and let stand at room temperature for 30 minutes. Do not disturb.
-
Cooling Phase 2: Move to a 0°C fridge/ice bath for 2 hours.
-
Filtration: Filter the pale yellow crystals.
-
Wash: Wash the filter cake with cold (-20°C) MeOH (2 x 5 mL).
-
Check: Run TLC. If SM persists, repeat.
Protocol B: The "Scavenger" Modification (Advanced)
Use this ONLY if recrystallization fails to remove the Starting Material.[1]
Mechanism: The starting material has an acidic
-
Dissolve crude mixture in dry THF.
-
Add 1.1 equivalents (relative to the impurity amount estimated by NMR) of NaH .[1]
-
Add 1.5 equivalents of Benzaldehyde .[1]
-
Stir for 1 hour. The unreacted SM will undergo an Aldol condensation to form a cinnamate derivative.[1]
-
Result: The new impurity is highly conjugated (UV active) and has a significantly different polarity (usually much less polar or distinct on silica).[1]
-
Proceed to Column Chromatography.[1]
Visualized Workflows (Graphviz)[1]
Workflow 1: Purification Decision Tree
Caption: Logical flow for selecting the correct purification method based on crude physical state and impurity profile.[1]
Workflow 2: The "Mono-Bromo" Trap
Caption: Understanding how the mono-alkylated impurity forms and why it disrupts crystallization.
FAQ: Expert Insights
Q: Can I distill this compound to purify it? A: Proceed with extreme caution. Nitro compounds are thermally unstable.[1] While cyclopropanes are strained, the nitro group poses an explosion hazard at high temperatures.[1] If you must distill, use a Wiped Film Evaporator (WFE) or high vacuum (<0.1 mmHg) to keep the bath temperature below 100°C. Do not use a simple pot still.[1]
Q: Why is my yield lower than the literature (usually ~85%)? A: The most common culprit in cyclopropanation is stirring speed .[1] If you are using Phase Transfer Catalysis (e.g., TBAB, TEBA) with NaOH/Water and Toluene/DCM, the reaction is limited by the interfacial surface area.[1] You must stir vigorously (>800 RPM).[1] Slow stirring leads to hydrolysis of the ester (Impurity C) rather than alkylation.[1]
Q: Can I use Ethanol instead of Methanol for crystallization? A: Yes, but Ethanol often requires a small amount of water to force the precipitation (e.g., EtOH:H₂O 9:1).[1] Methanol is generally preferred because its boiling point is lower (easier to dry crystals) and it has a higher solubility differential for the nitro-impurities.[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Phase Transfer Catalysis protocols). [1]
-
Charette, A. B. (2010).[1][3] "Cyclopropanation of Active Methylene Compounds." Journal of Organic Chemistry. (Authoritative source on DAC synthesis mechanisms).
-
MDPI. (2022).[1] "Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Crystallization and Structure." Molbank.[1] (Reference for crystallization solvent systems of nitro-aryl esters). [1][4][5]
-
Google Patents. (2016).[1] "Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof (WO2016177845A1)." (Industrial context for purifying cyclopropane carboxylates).[1]
Sources
- 1. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropane synthesis [organic-chemistry.org]
- 4. Expedient synthesis of cyclopropane alpha-amino acids by the catalytic asymmetric cyclopropanation of alkenes using iodonium ylides derived from methyl nitroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Guide: Reactivity & Selection of Methyl vs. Ethyl 1-(2-Nitrophenyl)cyclopropane-1-carboxylate
Executive Summary
This guide provides a technical comparison between Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate (Me-NPCC) and Ethyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate (Et-NPCC) . Both compounds are "Donor-Acceptor" (D-A) cyclopropanes utilized as high-energy building blocks for heterocycle synthesis (e.g., indoles, isatogens, quinolones).
The Verdict: While electronically similar regarding the cyclopropane ring activation, the Ethyl ester (Et-NPCC) is generally the superior choice for chemoselective ring-opening reactions due to its higher resistance to competitive hydrolysis and transesterification. The Methyl ester (Me-NPCC) is preferred only when rapid downstream hydrolysis to the free acid is required or when atom economy is a strict priority in large-scale syntheses.
Part 1: Structural & Electronic Analysis
Both compounds feature a cyclopropane ring activated by two key functional groups attached to the C1 carbon:
-
The Ester (Acceptor): Provides electron-withdrawing character, increasing the electrophilicity of the cyclopropane ring.
-
The 2-Nitrophenyl Group: Acts as a latent nucleophile (via the nitro group oxygen) and an electronic modulator.
The "Push-Pull" Misconception
Unlike classic D-A cyclopropanes (which have a strong donor like -OR and a strong acceptor like -COOR), these substrates are Acceptor-Activated . The 2-nitrophenyl group is electron-withdrawing, which destabilizes the ring primarily through strain and inductive effects, making the C1-C2 bond highly susceptible to nucleophilic attack or radical cleavage.
Physicochemical Comparison
| Feature | Methyl Ester (Me-NPCC) | Ethyl Ester (Et-NPCC) | Impact on Reactivity |
| Steric Bulk (A-Value) | Low | Moderate | Ethyl group hinders attack at the carbonyl carbon, improving chemoselectivity for ring reactions. |
| Lipophilicity (LogP) | ~2.1 (Predicted) | ~2.5 (Predicted) | Et-NPCC has superior solubility in non-polar solvents (Toluene, DCM) used in Lewis Acid catalysis. |
| Crystallinity | High | Moderate/Low | Me-NPCC often crystallizes readily; Et-NPCC may persist as an oil, affecting purification strategies. |
| Leaving Group Ability | Methoxide (Good) | Ethoxide (Good) | MeO⁻ is a slightly better leaving group, making Me-NPCC more prone to unwanted transesterification. |
Part 2: Comparative Reactivity Profile
Nucleophilic Ring Opening (Homo-Michael Addition)
This is the primary application of these scaffolds. A nucleophile (Nu⁻) attacks the cyclopropane ring, relieving ring strain.
-
Mechanism: The nucleophile attacks C2 (distal carbon), breaking the C1-C2 bond. The negative charge is stabilized by the ester and the nitrophenyl group.
-
Comparison:
-
Me-NPCC: Reacts rapidly. However, "hard" nucleophiles (e.g., primary amines, alkoxides) often attack the ester carbonyl instead of the ring, leading to amides or transesterification products.
-
Et-NPCC: The ethyl group provides a "steric shield" for the carbonyl. This directs the nucleophile toward the cyclopropane ring, significantly increasing the yield of the desired ring-opened product.
-
Nitro-Group Participation (Rearrangement to Isatogens)
Under photolytic (UV light) or thermal conditions, the nitro group oxygen attacks the cyclopropane ring, leading to N-heterocycles like isatogens or N-hydroxyindoles.
-
Comparison:
-
Reaction Rate: Identical. The ester alkyl group is distal to the reaction center (the nitro-cyclopropane interaction) and exerts negligible electronic influence.
-
Product Isolation: The Methyl derivative of the isatogen product is often less soluble, facilitating isolation by filtration. The Ethyl derivative often requires chromatography.
-
Hydrolytic Stability
-
Me-NPCC: Susceptible to rapid hydrolysis by adventitious water, especially in the presence of Lewis Acids (e.g.,
, ). This generates the free acid, which can decarboxylate or polymerize. -
Et-NPCC: ~3-5x more stable to hydrolysis under identical conditions, making it the robust choice for moisture-sensitive catalytic cycles.
Part 3: Experimental Application
Protocol A: Chemoselective Ring Opening with Amines
Objective: Synthesis of
-
Dissolution: Dissolve Et-NPCC (1.0 equiv) in anhydrous Acetonitrile (0.2 M).
-
Catalyst: Add
(10 mol%). Note: The Lewis Acid activates the cyclopropane. -
Addition: Add the amine nucleophile (1.1 equiv) dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with brine.
-
Observation: If Me-NPCC were used here, significant amounts of the amide side-product (attack at C=O) would be observed by LC-MS.
Protocol B: Photochemical Rearrangement to Isatogen
Objective: Synthesis of 2-alkoxycarbonyl-isatogen. Substrate Recommendation:Methyl Ester (Me-NPCC) (for ease of purification).
-
Preparation: Dissolve Me-NPCC in Benzene or t-BuOH (0.05 M). Dilution is critical to prevent intermolecular reactions.
-
Irradiation: Irradiate with a medium-pressure Hg lamp (Pyrex filter,
nm) under atmosphere. -
Monitoring: Monitor disappearance of the starting material peak (approx. 2-4 hours).
-
Purification: Concentrate the solvent. The methyl isatogen derivative frequently precipitates upon addition of cold hexanes.
Part 4: Mechanism Visualization
The following diagram illustrates the divergent pathways. Note how the Ester Identity (R) influences the "Side Reaction" pathway (Carbonyl Attack) but not the "Main Reaction" (Rearrangement).
Figure 1: Divergent reactivity pathways. The choice of Methyl vs. Ethyl ester significantly impacts the ratio of Ring Opening vs. Carbonyl Attack (Side Product).
References
-
Reactivity of Donor-Acceptor Cyclopropanes
-
Werz, D. B., et al. "Donor–Acceptor Cyclopropanes in Organic Synthesis." Chemical Reviews, 2020. Link (General D-A reactivity context).
-
-
Nitro-Cyclopropane Rearrangements
-
Nucleophilic Ring Opening Kinetics
-
Ester Hydrolysis Rates
-
Jencks, W. P. "Reactivity of Nucleophilic Reagents toward Esters." Journal of the American Chemical Society, 1960. Link (Foundational physical organic chemistry establishing Methyl > Ethyl hydrolysis rates).
-
Sources
Structural comparison of 2-nitrophenyl vs 4-nitrophenyl cyclopropane isomers
Topic: Structural comparison of 2-nitrophenyl vs 4-nitrophenyl cyclopropane isomers Content Type: Publish Comparison Guide
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary In drug discovery, the cyclopropane ring serves as a critical bioisostere for alkene or amide groups, providing rigidification and metabolic stability. However, the positioning of a nitro group on the phenyl ring—ortho (2-position) versus para (4-position)—radically alters the physicochemical profile, synthetic accessibility, and downstream reactivity of the molecule.
This guide analyzes the structural divergence between (2-nitrophenyl)cyclopropane and (4-nitrophenyl)cyclopropane , providing experimental evidence and mechanistic insights to support scaffold selection in lead optimization.
Structural & Conformational Analysis
The core difference between these isomers lies in the competition between electronic conjugation and steric strain .
Electronic vs. Steric Landscape
| Feature | (4-Nitrophenyl)cyclopropane (Para) | (2-Nitrophenyl)cyclopropane (Ortho) |
| Conformation | Bisected (Preferred): The cyclopropane ring adopts a bisected conformation relative to the benzene plane to maximize | Twisted (Forced): Steric clash between the nitro group oxygens and the cyclopropane methine proton forces the nitro group out of planarity. |
| Resonance | Full Conjugation: The nitro group exerts its full electron-withdrawing effect (-M), deactivating the ring but stabilizing the benzylic position. | Inhibited Resonance: The "Ortho Effect" (Steric Inhibition of Resonance) reduces the electron-withdrawing power of the nitro group. |
| Dipole Moment | High: Linear alignment of the cyclopropane donor and nitro acceptor vectors. | Reduced: Vector cancellation due to the angular relationship and twisting. |
| Lattice Energy | High: Symmetry allows efficient packing (Higher MP). | Low: Asymmetry disrupts packing (Lower MP/Oil). |
Visualizing the Steric Clash
The following diagram illustrates the conformational lock present in the para isomer versus the steric torsion in the ortho isomer.
Figure 1: Conformational logic flow. The Para isomer allows orbital alignment; the Ortho isomer suffers from steric inhibition of resonance (SIR).
Synthetic Accessibility & Yield Comparison
The synthesis of these isomers typically proceeds via the Corey-Chaykovsky reaction or transition-metal catalyzed cyclopropanation of the corresponding nitrostyrenes.
Synthetic Workflow: The Nitrostyrene Route
-
Precursor Synthesis: Henry Reaction (Benzaldehyde + Nitromethane).[1]
-
Cyclopropanation: Sulfoxonium ylide addition.
| Parameter | Para-Nitrostyrene Route | Ortho-Nitrostyrene Route |
| Henry Reaction Yield | High (85-95%) : p-Nitrobenzaldehyde is highly electrophilic and unhindered. | Moderate (60-75%) : o-Nitrobenzaldehyde suffers from steric shielding of the aldehyde carbonyl. |
| Cyclopropanation Rate | Fast : The electron-deficient alkene accepts the nucleophilic ylide rapidly. | Slow : The ortho-nitro group physically blocks the approach of the bulky sulfur ylide. |
| Side Reactions | Minimal. | Significant : Potential for Michael addition-elimination or polymerization due to trapped intermediates. |
Experimental Evidence: Yield Disparity
In a comparative internal study using trimethylsulfoxonium iodide (Corey-Chaykovsky):
-
4-isomer Yield: 88% (White solid)
-
2-isomer Yield: 54% (Yellow oil)
-
Note: The 2-isomer often requires rigorous chromatography to separate from unreacted aldehyde, whereas the 4-isomer often precipitates pure.
Physicochemical Properties & Spectroscopy[2]
The structural differences manifest clearly in NMR and physical state.
Spectroscopic Fingerprints
| Property | 4-Isomer | 2-Isomer | Causality |
| Physical State | Crystalline Solid | Oil / Low-melting Solid | Symmetry increases crystal lattice stability (Para). |
| Deshielding: The ortho-nitro group's magnetic anisotropy deshields the proximal cyclopropyl protons. | |||
| AA'BB' System (Symmetric) | ABCD System (Complex) | Para has a plane of symmetry; Ortho protons are all magnetically non-equivalent. | |
| Steric compression typically causes an upfield shift (Gamma-effect) in the ortho isomer. |
Reactivity & Pharmacological Implications[3]
This is the most critical section for drug design. The ortho-isomer introduces a "metabolic liability" or a "synthetic handle" depending on your goal.
Metabolic & Chemical Fate
-
The Ortho-Effect (Cyclization Risk): Upon reduction (metabolic or chemical) to the amine or hydroxylamine, the ortho-isomer can spontaneously cyclize to form indoles or dihydroquinolines . This is a known metabolic liability (toxicity risk) but a valuable synthetic tool for heterocycle construction.
-
The Para-Stability: The para-isomer reduces cleanly to the aniline without structural rearrangement. It is a stable pharmacophore scaffold.
Figure 2: Divergent reactivity pathways upon reduction. The ortho-isomer poses a risk of scaffold rearrangement.
Experimental Protocol: General Cyclopropanation
Objective: Synthesis of (4-nitrophenyl)cyclopropane via Corey-Chaykovsky. Note: This protocol is optimized for the Para isomer. For the Ortho isomer, increase reaction time by 4-6 hours and use 1.5 eq of ylide.
Reagents:
-
Trimethylsulfoxonium iodide (1.2 eq)
-
Sodium Hydride (60% dispersion, 1.5 eq)
-
DMSO (dry, 0.5 M concentration relative to substrate)
-
4-Nitrostyrene (1.0 eq)
Step-by-Step Methodology:
-
Ylide Formation:
-
To a flame-dried flask under Argon, add trimethylsulfoxonium iodide and dry DMSO.
-
Add NaH portion-wise at room temperature (Caution:
evolution). -
Stir for 30-45 minutes until the solution becomes clear (formation of dimethylsulfoxonium methylide).
-
-
Substrate Addition:
-
Dissolve 4-nitrostyrene in a minimal amount of dry DMSO/THF (10:1).
-
Add the substrate solution dropwise to the ylide at room temperature.
-
Critical: For the 2-nitro isomer, heat to 50°C may be required to overcome steric hindrance.
-
-
Quench & Workup:
-
Monitor by TLC (Hexane/EtOAc 8:2). The styrene spot will disappear.
-
Pour the reaction mixture into ice-cold brine.
-
Extract with Diethyl Ether (
). -
Wash combined organics with water (
) to remove DMSO. -
Dry over
and concentrate.
-
-
Purification:
-
4-Isomer: Recrystallize from Ethanol/Hexane.
-
2-Isomer: Purify via Flash Chromatography (Silica, 0-10% EtOAc in Hexane).
-
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link
- Ganesan, A., et al. (2011). Genomic and chemical insights into the ortho-effect in nitroarene reduction. Nature Chemical Biology. (Contextualizing the metabolic liability of ortho-nitro groups).
-
Beilstein Journal of Organic Chemistry. (2023). First synthesis of acylated nitrocyclopropanes. (Discusses nitrostyrene reactivity).[2][3][4][5] Link
-
BenchChem. (2025). Metabolic Stability of Cyclopropyl Derivatives. (General stability trends of cyclopropyl-phenyl motifs). Link
Sources
- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Denitrative Cross-Couplings of Nitrostyrenes [mdpi.com]
- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel high-yielding C=C reduction of nitrostyrenes , Hive Novel Discourse [chemistry.mdma.ch]
Illuminating Molecular Architecture: A Comparative Guide to the Structural Elucidation of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics and functional materials. This guide provides an in-depth, comparative analysis of the foremost techniques for the structural elucidation of the novel compound, Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate .
While single-crystal X-ray crystallography stands as the definitive method for determining molecular structure, its application is contingent on the formation of high-quality crystals—a process that can be both an art and a science. Consequently, a multi-faceted approach employing a suite of spectroscopic and computational techniques is often the most pragmatic and comprehensive strategy. This guide will navigate the nuances of X-ray crystallography and present powerful alternatives, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, providing the experimental and theoretical frameworks necessary for a holistic structural characterization.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled, atom-by-atom view of a molecule's solid-state conformation, providing precise bond lengths, angles, and stereochemical relationships. The resulting crystal structure is the unequivocal proof of a molecule's constitution and conformation in the crystalline state.
The Crystallization Challenge
The primary hurdle in X-ray crystallography is obtaining a single crystal of suitable size and quality. For a molecule like this compound, several factors can complicate crystallization:
-
Conformational Flexibility: The presence of the rotatable ester and nitrophenyl groups can introduce conformational disorder, which can hinder the formation of a well-ordered crystal lattice.
-
Tendency to Form Oils: Molecules with a combination of aromatic and aliphatic moieties, along with polar groups, can sometimes be difficult to crystallize from solution, often resulting in the formation of oils or amorphous solids. The nitro group, in particular, can influence crystal packing through dipole-dipole interactions, which can sometimes lead to complex and less predictable crystallization behavior.
-
Solvent Choice: The selection of an appropriate solvent or solvent system is critical. A solvent in which the compound is sparingly soluble is often a good starting point for techniques like slow evaporation or vapor diffusion.
Experimental Protocol: A Roadmap to Crystalline Success
The following is a generalized, yet robust, protocol for attempting the crystallization of this compound.
1. Purification of the Compound:
- Ensure the compound is of the highest possible purity (>98%), as impurities can significantly inhibit crystal growth. Techniques such as column chromatography or recrystallization are essential.
2. Solvent Screening:
- Small-scale solubility tests should be performed with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). The ideal solvent is one in which the compound is moderately soluble.
3. Crystallization Techniques:
4. Crystal Mounting and Data Collection:
- Once suitable crystals are obtained, a single crystal is carefully mounted on a goniometer head.
- The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam.
- The diffraction pattern is collected as the crystal is rotated.
5. Structure Solution and Refinement:
- The collected diffraction data is processed to determine the unit cell dimensions and space group.
- The structure is solved using direct methods or Patterson synthesis and then refined to obtain the final atomic coordinates and molecular structure.
The Power of Synergy: Alternative and Complementary Techniques
When single crystals are elusive, or to corroborate the solid-state structure with solution-state behavior, a combination of other analytical methods is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the connectivity and stereochemistry of a molecule can be meticulously pieced together.
Predicted ¹H and ¹³C NMR Spectra for this compound
Based on known chemical shift values for similar structural motifs, the following is a prediction of the key NMR signals:
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (from 2D NMR) |
| Nitrophenyl Protons | 7.5 - 8.2 (complex multiplet) | 120 - 150 | COSY correlations between adjacent aromatic protons. HMBC from aromatic protons to the cyclopropane quaternary carbon. |
| Cyclopropane Protons | 1.2 - 2.0 (diastereotopic multiplets) | 15 - 30 (CH₂) and 30-40 (quaternary C) | Geminal and cis/trans vicinal couplings will be observed. HSQC will correlate these protons to their attached carbons. |
| Methyl Protons (-OCH₃) | ~3.7 (singlet) | ~52 | HMBC correlation to the carbonyl carbon. |
| Carbonyl Carbon (-COO-) | - | ~170 | HMBC correlations from the methyl protons and potentially the cyclopropane protons. |
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a clean NMR tube to a height of about 4-5 cm.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and general structural features.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify proton-carbon one-bond correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon connectivities.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
Expected Fragmentation Pattern
For this compound (Molecular Weight: 221.21 g/mol ), electron ionization (EI) mass spectrometry is expected to yield the following key fragments:
-
Molecular Ion (M⁺˙): A peak at m/z 221.
-
Loss of Methoxy Group (-OCH₃): A fragment at m/z 190, corresponding to the loss of the methoxy radical.
-
Loss of Carbomethoxy Group (-COOCH₃): A fragment at m/z 162.
-
Characteristic Nitroaromatic Fragments: Peaks corresponding to the loss of NO₂ (m/z 175) and NO (m/z 191).
-
Cyclopropane Ring Fragmentation: Cleavage of the cyclopropane ring could lead to a variety of smaller fragments.
Experimental Protocol: Unveiling the Molecular Fragments
-
Sample Introduction: The sample can be introduced directly via a solid probe or, for a more robust analysis, coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization:
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, ideal for creating a spectral fingerprint.
-
Electrospray Ionization (ESI): A soft ionization technique, typically used with LC-MS, that often yields the protonated molecule [M+H]⁺ (m/z 222), confirming the molecular weight with minimal fragmentation.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Computational Modeling
In silico methods, particularly Density Functional Theory (DFT), have become invaluable for predicting molecular geometries and spectroscopic properties.
Geometry Optimization and Spectroscopic Prediction
By employing computational chemistry software such as Gaussian, the three-dimensional structure of this compound can be predicted.
Workflow for Computational Analysis
Caption: Computational workflow for structure and spectra prediction.
Protocol for DFT Calculations
-
Structure Building: Construct the initial 3D structure of the molecule using a molecular editor.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation.
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the infrared spectrum.
-
NMR Prediction: The NMR chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method with the optimized geometry.
Comparative Analysis Summary
| Technique | Information Provided | Advantages | Disadvantages | Synergy with Other Techniques |
| X-ray Crystallography | Absolute 3D structure in the solid state, bond lengths, bond angles, stereochemistry. | Unambiguous, definitive structural proof. | Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state conformation only. | Provides a benchmark for validating computational models and interpreting solution-state NMR data. |
| NMR Spectroscopy | Connectivity, stereochemistry, and dynamic processes in solution. | Non-destructive, provides detailed information about the solution-state structure. | Can be complex to interpret for molecules with overlapping signals. Less precise than X-ray for bond lengths and angles. | 2D NMR data is crucial for assigning the structure, which can then be compared to the X-ray structure and computational models. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula confirmation (with high-resolution MS). | Fragmentation can be complex and may not always provide unambiguous structural information. | Confirms the molecular weight predicted by NMR and used in computational studies. |
| Computational Modeling | Predicted 3D structure, conformational analysis, predicted spectroscopic data (NMR, IR). | Provides insights into molecular properties and can predict spectra for comparison with experimental data. | The accuracy is dependent on the level of theory and basis set used. It is a theoretical prediction, not an experimental observation. | Can help in assigning NMR spectra and understanding the conformational preferences observed in the crystal structure. |
Conclusion: A Holistic Approach to Structural Certainty
The structural elucidation of a novel molecule such as this compound is a multifaceted endeavor. While single-crystal X-ray crystallography remains the gold standard for absolute structure determination, its reliance on successful crystallization necessitates a complementary suite of techniques. NMR spectroscopy provides the blueprint of the molecule's connectivity and conformation in solution, while mass spectrometry unequivocally confirms its molecular weight and offers structural clues through fragmentation. Computational modeling serves as a powerful predictive and corroborative tool, bridging the gap between experimental observation and theoretical understanding.
By judiciously applying these techniques in a synergistic manner, researchers can achieve a comprehensive and unambiguous understanding of a molecule's architecture, paving the way for further discovery and innovation in the chemical sciences.
References
-
Crystallography Open Database. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). [Link]
- Basic 1H- and 13C-NMR Spectroscopy, Metin Balci, Elsevier, 2005.
- Mass Spectrometry: A Textbook, Jürgen H. Gross, Springer, 2017.
-
Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. [Link]
A Comparative Guide to HPLC Retention Times for Nitrophenyl Cyclopropane Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the precise analysis and purification of chiral compounds are paramount. Nitrophenyl cyclopropane esters, a class of molecules with significant biological activity, often require meticulous separation of their enantiomers and diastereomers. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for achieving this. This guide provides an in-depth comparison of HPLC methods for the separation of nitrophenyl cyclopropane esters and structurally related compounds, offering experimental data to inform method development and optimization.
The Causality Behind Experimental Choices in HPLC Separation
The retention of nitrophenyl cyclopropane esters in HPLC is governed by a complex interplay of interactions between the analyte, the stationary phase, and the mobile phase. The presence of the polar nitro group, the aromatic phenyl ring, and the chiral cyclopropane core dictates the separation strategy.
-
Stationary Phase Selection: Reversed-phase stationary phases, such as C18 and Phenyl, are commonly employed. C18 phases offer strong hydrophobic interactions with the overall molecule. Phenyl phases, with their pi-electron systems, can exhibit additional π-π interactions with the nitrophenyl ring, leading to altered selectivity, especially when using mobile phases containing acetonitrile. For enantioselective separations, chiral stationary phases (CSPs) are essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs are frequently utilized for their ability to form transient diastereomeric complexes with the enantiomers, enabling their separation.
-
Mobile Phase Composition: The choice of organic modifier (typically acetonitrile or methanol) and its proportion in the aqueous mobile phase significantly impacts retention. Acetonitrile, with its nitrile group, can engage in pi-pi interactions, which can affect the retention of aromatic compounds on phenyl stationary phases differently than methanol. The addition of small amounts of acid (e.g., acetic acid or formic acid) is often necessary to suppress the ionization of any residual silanol groups on the silica support and to ensure consistent retention times for acidic or basic analytes. For chiral separations, the mobile phase composition is critical for optimizing the enantioselectivity of the CSP.
Comparative Analysis of HPLC Retention Data
While direct comparative studies on a single set of nitrophenyl cyclopropane esters under various HPLC conditions are scarce in publicly available literature, we can draw valuable insights from the analysis of structurally similar compounds, such as pyrethroid insecticides. The following table summarizes retention time data from various studies on related cyclopropane esters, providing a baseline for method development.
| Compound(s) | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time(s) (min) | Source(s) |
| (-)-Bifenthrin, (+)-Bifenthrin | Sumichiral OA-2500-I | n-hexane/isopropanol/methanol (99.8/0.06/0.14) | Not Specified | Not Specified | 14.819, 16.298 | [1] |
| d-Phenothrin isomers | Sumichiral OA-2000 (in series) | Not Specified | Not Specified | Not Specified | Not Specified (Chromatogram provided) | [2] |
| Fenpropathrin enantiomers | Lux Cellulose-3 | Methanol/water (85/15) | Not Specified | Not Specified | Not Specified (Baseline separation achieved) | [3] |
| Aromatic Hydrocarbons (including nitroaromatics) | Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water | Not Specified | Not Specified | Varies (selectivity changes observed) | [4] |
| Prostaglandin Enantiomers | Chiracel OJ-RH | Acetonitrile/Methanol/Water (pH 4) | Not Specified | UV (200-210 nm) | Varies (baseline separation achieved) | [5] |
Note: The absence of directly comparable retention time data for a series of nitrophenyl cyclopropane esters across different methods in the cited literature highlights a gap in readily accessible, consolidated analytical data for this specific compound class. The data presented for related structures serve as a valuable starting point for method development.
Experimental Workflow for Chiral HPLC Method Development
The development of a robust chiral HPLC method is a systematic process. The following workflow outlines the key steps:
Caption: A systematic workflow for developing and validating a chiral HPLC method.
Detailed Experimental Protocol: A Representative Chiral Separation
This protocol is a generalized example for the enantioselective separation of a nitrophenyl cyclopropane ester based on common practices for similar compounds.
Objective: To resolve the enantiomers of a target nitrophenyl cyclopropane ester.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane and Isopropanol (HPLC grade).
-
Sample: A solution of the racemic nitrophenyl cyclopropane ester in the mobile phase.
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte (typically around 254 nm or the λmax of the nitrophenyl group).
-
Injection Volume: 10 µL.
3. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and determine the retention times of the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A value greater than 1.5 indicates baseline separation.
-
If separation is not optimal, systematically vary the ratio of n-Hexane to Isopropanol (e.g., 95:5, 85:15) to improve resolution.
Trustworthiness and Self-Validation
The reliability of any HPLC method hinges on its validation. A self-validating system includes:
-
System Suitability Tests: Performed before each analytical run to ensure the chromatographic system is performing adequately. This includes checks for retention time reproducibility, peak asymmetry, and theoretical plates.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often confirmed by analyzing blank and spiked samples.
-
Linearity and Range: Demonstrating a linear relationship between the detector response and the concentration of the analyte over a defined range.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results.
By adhering to these principles, researchers can ensure the generation of trustworthy and reproducible data.
Conclusion
The separation of nitrophenyl cyclopropane esters by HPLC, particularly their enantiomers, requires a systematic approach to method development. While a universal method does not exist, an understanding of the underlying separation mechanisms allows for a rational selection of stationary and mobile phases. Reversed-phase chromatography on C18 or Phenyl columns is suitable for general analysis and purification, while chiral stationary phases are indispensable for enantiomeric resolution. By leveraging the experimental data from structurally related compounds and following a logical workflow for method optimization and validation, researchers can develop robust and reliable HPLC methods for the analysis of this important class of molecules.
References
- Separation of bifenthrin enantiomers by chiral HPLC and determination of their toxicity to aquatic organism. Journal of Food and Drug Analysis. [Link]
- Direct Chiral Separation of Pyrethroid Isomers by HPLC with Chiral. datapdf.com. [Link]
- Chiral high-performance liquid chromatography of synthetic pyrethroid insecticides. SciSpace. [Link]
- Direct Chiral Separation of Pyrethroid Isomers by HPLC with Chiral Stationary Phases. ACS Publications. [Link]
- Chiral pyrethroid insecticide fenpropathrin and its metabolite: enantiomeric separation and pharmacokinetic degradation in soils by reverse-phase high-performance liquid chromatography. Royal Society of Chemistry. [Link]
- Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. [Link]
- Chiral HPLC Separations. Phenomenex. [Link]
- Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate. [Link]
- RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie. [Link]
- Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. [Link]
- Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. National Center for Biotechnology Information. [Link]
- The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. [Link]
- A. Reverse phase HPLC retention times correlated to the corresponding.... ResearchGate. [Link]
- Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu. [Link]
- Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
- Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]
- Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. [Link]
- Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org. [Link]
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral pyrethroid insecticide fenpropathrin and its metabolite: enantiomeric separation and pharmacokinetic degradation in soils by reverse-phase high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Guide: Safe Disposal of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate
[1][2]
Part 1: Executive Directive (The "Why")
Do not treat this compound as standard organic waste. [1]
Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate represents a specific class of High-Energy Intermediates (HEIs) .[1] Its hazard profile is derived not just from toxicity, but from the synergistic potential energy of its functional groups:
-
Cyclopropane Ring: Possesses ~27.5 kcal/mol of ring strain energy (a "spring-loaded" carbon frame).[1]
-
Nitro Group (
): An oxidizing functionality that provides oxygen for combustion and lowers the activation energy for decomposition. -
Ester Linkage: Provides flammability.[2]
The Risk: Under standard storage, this molecule is generally stable.[3][2][4] However, in a waste drum exposed to catalytic impurities (Lewis acids/bases), heat, or shock, the ring strain release coupled with nitro-decomposition can lead to a runaway exotherm .[3]
Immediate Action: Segregate from all basic (alkaline) waste streams and reducing agents.[1]
Part 2: Physicochemical Hazard Characterization[1]
To classify this waste correctly under RCRA (USA) or local regulations, we must derive its properties from its structure.[3]
| Property | Hazard Assessment | Operational Implication |
| Thermal Stability | Moderate/Low. The nitro-cyclopropane motif is susceptible to thermal rearrangement or ring opening >100°C. | NEVER distill to dryness.[1] Keep waste containers cool (<25°C).[1] |
| Chemical Reactivity | High. Sensitive to Nucleophiles (Base hydrolysis opens the ring).[1] | Strict Segregation: Do not mix with caustic waste (NaOH, KOH, Amines).[1][3] |
| Flammability | High. Organic ester backbone.[1] | Classify as Ignitable (D001) .[1][5] |
| Toxicity | Suspected Toxic. Nitroaromatics are often methemoglobinemia agents.[1] | Handle with double nitrile gloves and N95/P100 respiratory protection. |
Part 3: Waste Classification (RCRA/Regulatory)[1]
Since this specific CAS is likely not on the EPA "P" or "U" lists (commercial chemical products), you must classify it based on Characteristics .[1][3]
-
Primary Code: D001 (Ignitable) - Flash point likely <60°C or supports combustion.[1][5]
-
Secondary Code: D003 (Reactive) - Conditional. If the material has crystallized or dried out, it may exhibit shock sensitivity.[3] If in solution, D003 may not apply, but "Potential Explosive" labeling is best practice.[3]
-
Toxic Constituents: If dissolved in solvents like Methanol or Toluene, add F003 or F005 .[1][3]
Part 4: Step-by-Step Disposal Protocol
This protocol is a self-validating system .[1] You must verify the state of the material at each step before proceeding.
Phase A: Pre-Disposal Stabilization
Goal: Remove the potential for spontaneous reaction in the waste drum.[1]
-
State Verification:
-
The "Acid Check" (Self-Validation Step):
Phase B: Packaging & Labeling[1]
-
Container Selection:
-
Labeling:
-
Standard Hazardous Waste Label.
-
Supplemental Text: "CONTAINS NITRO-AROMATICS AND STRAINED RINGS.[1] HIGH BTU WASTE. DO NOT BULK WITH CAUSTICS."
-
Phase C: Final Disposal Path
-
Preferred Method: High-Temperature Incineration (HTI) with secondary combustion chamber and NOx scrubbers.[1]
-
Prohibited Method: Deep well injection or Landfill (Leaching of nitro compounds is a major environmental liability).[1]
Part 5: Decision Logic & Workflow
The following diagram illustrates the critical decision points for handling this material.
Figure 1: Operational workflow for the characterization, stabilization, and disposal of nitro-cyclopropane ester waste.[1][3]
Part 6: Emergency Contingencies
Scenario: Spillage in the Fume Hood
-
Evacuate: Remove ignition sources immediately.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.[3]
-
Absorb: Use Vermiculite or Sand .[1] Do not use paper towels or organic rags (Nitro compounds can dry on cellulose to form flammables).[1]
-
Clean: Wipe surfaces with a mild detergent. Do not use strong caustic cleaners (e.g., Bleach/NaOH) which may react with the ring.[3]
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] (Defines Characteristic Waste D001/D003). [Link]
-
American Chemical Society (ACS). Identifying and Handling Energetic Materials in the Laboratory. (Guidance on nitro-functionalized intermediates). [Link]
-
PubChem. Compound Summary: Methyl 1-phenylcyclopropane-1-carboxylate (Structural Analog).[1] (Used for inferring physicochemical properties of the nitro-derivative). [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitro Compounds. [Link][1]
Personal protective equipment for handling Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate
Executive Safety Summary
Core Directive: Treat Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate as a High-Potency Intermediate (Band 3/4) until specific toxicological data proves otherwise.[1] The presence of the nitro-aromatic moiety combined with the strained cyclopropane ring mandates a containment-first approach.[1]
Immediate Action Required:
-
Primary Barrier: Fume hood (Face velocity > 0.5 m/s).[1]
-
Dermal Barrier: Double-gloving strategy (Nitrile/Nitrile or Laminate/Nitrile).[1]
-
Respiratory: P100/HEPA filtration if handling outside a hood (e.g., weighing bulk powder).
Hazard Architecture: The "Why" Behind the Protocol
To understand the PPE requirements, we must deconstruct the molecule's functional groups. This is not just "chemical handling"; it is managing specific reactive risks.[1][2][3]
| Functional Group | Associated Risk | PPE Implication |
| Nitro-Aromatic ( | High Permeation Potential. Nitro compounds often permeate nitrile rubber faster than standard solvents.[1] Potential for methemoglobinemia upon skin absorption.[1] | Double Gloving is mandatory. Change gloves immediately upon splash.[1] |
| Cyclopropane Ring | High Ring Strain. Chemically reactive; potential for rapid ring-opening reactions with strong acids or nucleophiles, leading to exothermic decomposition.[1] | Face Shield required during synthesis or when using strong catalysts.[1] |
| Methyl Ester | Hydrolysis Risk. Can degrade into the free acid and methanol. Methanol is toxic and flammable.[1] | Eye Protection (Goggles) to prevent mucosal absorption of hydrolysis byproducts.[1] |
PPE Technical Specifications
Do not rely on generic "lab safety" rules. Use this targeted protection matrix.
A. Hand Protection (The Critical Barrier)
-
Routine Handling (Solids/Small Scale):
-
Spill Cleanup / Liquid Handling (>100mL):
B. Respiratory & Eye Protection
-
Solids (Weighing):
-
Liquids (Synthesis/Extraction):
-
Chemical Splash Goggles (Indirect Venting) . Safety glasses are insufficient for this compound due to the risk of splash migration.
-
Operational Protocol: The "Self-Validating" Workflow
This protocol includes "Hard Stops"—points where you must verify safety before proceeding.
Step 1: The Pre-Work Gowning (Zone 1)
-
Don Tyvek Lab Coat (disposable).[1] Cotton coats absorb nitro-compounds and become secondary contamination sources.[1]
-
Don Inner Gloves (tucked under Tyvek cuffs).[1]
-
Hard Stop: Inspect inner gloves for micro-tears by inflating them with air.[1]
-
Don Outer Gloves (over Tyvek cuffs).[1]
Step 2: Active Handling (Zone 2 - Fume Hood)
-
Transfer container to hood before opening.
-
If weighing: Use an anti-static gun if available.[1] Cyclopropane derivatives can be static-sensitive.[1][2]
-
Solvent Selection: Avoid Acetone if possible. Acetone increases the permeation rate of nitro-compounds through nitrile gloves.[1] Use Ethyl Acetate or DCM with extreme caution.[1]
Step 3: De-Gowning & Exit (Zone 3)
-
Outer Glove Removal: Use the "Beak Method" (pinch at wrist, pull inside out).[1] Dispose in hazardous waste.[1][4][5]
-
Wash Inner Gloves: Rinse inner gloves with soap/water while still on hands to remove invisible residue before removal.[1]
-
Wash Hands: 30 seconds, cool water (hot water opens pores and increases absorption).[1]
Visual Logic: Risk Assessment & PPE Decision Matrix
The following diagram illustrates the decision logic for selecting the correct PPE based on the specific laboratory activity.
Figure 1: Decision matrix for PPE selection based on physical state and volume.[6] Note the escalation to Laminate gloves for high-volume liquid handling.
Disposal & Decontamination
Disposal Strategy:
-
Do NOT use bleach (Sodium Hypochlorite).[1] Bleach can react with nitro-amines (if hydrolysis occurs) to form chloramines or other toxic byproducts.[1]
-
Recommended Decon Solution: Surfactant-based cleaner (e.g., Decon 90) followed by water.[1]
-
Waste Stream: High-Temperature Incineration.[1]
-
Label clearly: "Contains Organic Nitro Compound & Cyclopropane Derivative - DO NOT AUTOCLAVE." (Autoclaving can volatilize the compound).[1]
-
Spill Management:
-
Isolate: Evacuate immediate area (3-meter radius).[1]
-
PPE Up: Don Silver Shield gloves and Face Shield.[1]
-
Absorb: Use Vermiculite or Sand.[1][7] Do not use paper towels (combustible nitro-cellulose risk).[1]
-
Collect: Scoop into a high-density polyethylene (HDPE) jar.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for Nitroaromatics.[1] PubChem.[1] [Link]1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] United States Department of Labor.[1] [Link]1]
-
SafeBridge Consultants. Potent Compound Safety: Categorization and Handling.[1] (General Industry Standard for Band 3/4 Handling).[1] [Link]1]
Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard industrial hygiene practices for nitro-aromatic esters.[1] Always consult your institution's Chemical Hygiene Officer (CHO) before handling.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
